molecular formula SiV3 B076798 Vanadium silicide (V3Si) CAS No. 12039-76-8

Vanadium silicide (V3Si)

Cat. No.: B076798
CAS No.: 12039-76-8
M. Wt: 180.91 g/mol
InChI Key: VKTGMGGBYBQLGR-UHFFFAOYSA-N
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Description

Vanadium silicide (V3Si) is an intermetallic compound renowned for its exceptional physical properties, making it a critical material in advanced scientific research. It crystallizes in the A15 phase, a structure known for hosting high-temperature superconductivity. V3Si exhibits a superconducting transition temperature (Tc) of approximately 17 K, establishing it as a classic and extensively studied reference material in the field of superconductivity. Its research value extends to fundamental investigations of type-II superconductors, including critical current density, upper critical field, and flux pinning mechanisms. Beyond superconductivity, V3Si is valued for its high melting point, exceptional hardness, and good oxidation resistance at elevated temperatures, positioning it as a candidate material for protective coatings and high-temperature structural components in severe environments. Researchers also utilize V3Si in the development of novel silicide-based thermoelectric materials and as a precursor in materials synthesis. This high-purity reagent is provided to support cutting-edge explorations in condensed matter physics, materials science, and the engineering of next-generation electronic and energy conversion devices.

Properties

InChI

InChI=1S/Si.3V
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InChI Key

VKTGMGGBYBQLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[V].[V].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SiV3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.910 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Odorless powder and pieces; [Materion Advanced Chemicals MSDS]
Record name Vanadium silicide (V3Si)
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CAS No.

12039-76-8
Record name Vanadium silicide (V3Si)
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Record name Vanadium silicide (V3Si)
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Record name Trivanadium silicide
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Synthesis and Fabrication Methodologies for V3si

Bulk Synthesis Techniques

The production of bulk V3Si is essential for fundamental studies of its physical properties and for applications where a large volume of the material is required.

Stoichiometric Melting and Annealing Processes

The conventional method for synthesizing bulk V3Si involves the direct reaction of its constituent elements in stoichiometric proportions. In this process, high-purity vanadium and silicon powders are mixed in a 3:1 atomic ratio. The mixture is then typically melted in an inert atmosphere, such as argon, to prevent oxidation and the formation of unwanted compounds. Arc melting is a common technique used to achieve the high temperatures necessary for the reaction.

Following the initial melting, the resulting ingot is often subjected to a prolonged annealing process. This heat treatment, carried out at a high temperature but below the melting point, is crucial for improving the homogeneity and crystalline quality of the V3Si phase. The annealing process helps to eliminate any secondary phases that may have formed during solidification and promotes the growth of well-ordered A15 crystal structures, which is essential for optimizing its superconducting properties. In the bulk, V3Si is typically synthesized by melting together a stoichiometric mixture (3:1) of elemental vanadium (V) and Si in an inert atmosphere. nih.gov

Explosive Compression Treatments and Resulting Phase Stability

Explosive compression, a form of shock synthesis, offers a non-equilibrium route to synthesize materials. taylorfrancis.com This technique utilizes the high pressure and temperature generated by a shock wave to induce chemical reactions. taylorfrancis.com For silicides, this involves mixing the reactant powders (e.g., vanadium and silicon) and subjecting them to the impact of a flyer plate accelerated to high velocities. taylorfrancis.com The passage of the shock wave can trigger a highly exothermic and self-sustaining reaction, leading to the formation of the desired silicide. taylorfrancis.com

The phase stability of V3Si under high pressure is a critical aspect of its material science. High-pressure studies, often conducted using diamond anvil cells, are essential for understanding the structural transformations that materials undergo. osti.govnih.govissp.ac.ruaps.orgresearchgate.netmdpi.com The application of high pressure can lead to the formation of different crystalline structures or even amorphous phases, which can significantly alter the material's properties. osti.govnih.govissp.ac.ruaps.orgresearchgate.netmdpi.com The study of these pressure-induced phase transformations is crucial for determining the operational limits of V3Si in high-pressure environments and for potentially discovering new phases with enhanced properties.

Thin Film Deposition Methodologies

The fabrication of V3Si in thin-film form is paramount for its integration into microelectronic devices and superconducting electronics. Various deposition techniques have been developed to grow high-quality V3Si thin films on different substrates.

Interdiffusion Processes of Vanadium on Silicon Substrates

A common approach for V3Si thin film fabrication is based on the interdiffusion of vanadium and silicon. This typically involves depositing a thin film of vanadium onto a silicon-based substrate and then annealing the structure to promote the reaction between the two elements. The final phase of the vanadium silicide formed is highly dependent on the reaction conditions and the availability of silicon.

The formation of V3Si can be achieved through the reactive diffusion of vanadium with a silicon dioxide (SiO2) film. d-nb.infocapes.gov.bribm.comibm.comarxiv.org In this method, a vanadium film is deposited onto a SiO2 layer, and the sample is annealed at elevated temperatures, typically above 800°C. ibm.com At these temperatures, the SiO2 decomposes, and the liberated silicon reacts with the vanadium to form V3Si. capes.gov.bribm.comibm.com Studies have shown that vanadium is the dominant diffusing species, moving through the newly formed V3Si layer to react with the SiO2 at the interface. capes.gov.bribm.com This process can also lead to the formation of vanadium oxides if oxygen from the decomposed SiO2 reacts with the vanadium. d-nb.infocapes.gov.bribm.com The controlled reaction between vanadium and SiO2 is a key method for producing V3Si on an insulating substrate. d-nb.info

Reaction Parameters for V3Si Formation on SiO2
ParameterValueReference
Annealing Temperature> 800 °C ibm.com
Dominant Diffusing SpeciesVanadium capes.gov.bribm.com
Potential ByproductsVanadium Oxides, V5Si3 d-nb.infoibm.com

A more refined approach for creating high-quality, phase-pure V3Si thin films involves the use of silicon-on-insulator (SOI) substrates. nih.govd-nb.info An SOI wafer consists of a thin layer of crystalline silicon (the device layer) on top of an insulating layer of SiO2, which is itself on a silicon handle wafer. nih.gov For V3Si synthesis, a vanadium film is deposited onto the SOI substrate. nih.gov During annealing, the vanadium reacts with the thin silicon device layer. nih.govd-nb.info The limited supply of silicon from the device layer favors the formation of the vanadium-rich V3Si phase over more silicon-rich phases like VSi2, which is typically formed when vanadium is deposited on a bulk silicon wafer. d-nb.info

This method allows for precise control over the stoichiometry of the resulting silicide film. The annealing is typically carried out in a high vacuum at temperatures ranging from 650 °C to 750 °C for a short duration, such as 15 minutes. nih.govd-nb.info This process results in the formation of a superconducting V3Si film directly on an insulating layer, which is highly desirable for the fabrication of superconductor-on-insulator devices. nih.gov

Synthesis Parameters for V3Si on SOI Substrates
ParameterValueReference
SubstrateSilicon-on-Insulator (SOI) nih.govd-nb.info
Annealing Temperature650 - 750 °C nih.govd-nb.info
Annealing Duration~15 minutes nih.gov
Resulting PhaseA15 V3Si d-nb.info

Vapor Phase Deposition Techniques

Vapor phase deposition techniques offer precise control over the composition and thickness of V3Si thin films. These methods involve the deposition of vanadium and silicon atoms or molecules onto a substrate in a vacuum environment.

Electron-beam co-evaporation is a physical vapor deposition (PVD) method where high-energy electron beams are used to heat and evaporate source materials, in this case, vanadium and silicon, within a high vacuum chamber. anff.org.aukorvustech.comwikipedia.org The evaporated atoms then travel and condense on a substrate, forming a thin film. anff.org.au This technique allows for the deposition of materials with high melting points and can produce high-purity films. angstromengineering.com By controlling the evaporation rates of the individual V and Si sources, the stoichiometry of the resulting V3Si film can be precisely managed. d-nb.info

Magnetron sputtering is a widely used PVD technique for depositing thin films. azom.comyoutube.com In this process, a target of the desired material (or individual targets of V and Si) is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off the target surface and deposited onto a substrate. youtube.com

RF Sputtering: Radio-frequency (RF) sputtering is suitable for depositing a wide range of materials, including insulators. azom.com Thin films of superconducting V3Si have been prepared by RF sputtering from a compound V3Si target at room temperature, followed by rapid thermal processing. researchgate.net This post-deposition annealing step is crucial for improving the superconducting properties of the films by reducing defects. researchgate.net Reactive RF sputtering, where a reactive gas is introduced during deposition, has also been used to deposit vanadium oxide thin films, demonstrating the versatility of the technique. ijrte.org

High-Power Impulse Magnetron Sputtering (HiPIMS): HiPIMS is an advanced sputtering technique that utilizes high power densities in short pulses. wikipedia.orgplasmaterials.com This results in a high degree of ionization of the sputtered material, leading to the growth of dense, high-quality films. wikipedia.orgsvc.orgsemicore.com The high-density plasma generated in HiPIMS can contain a significant fraction of metal ions, which can improve film properties. wikipedia.org While specific detailed research findings on V3Si synthesis via HiPIMS are emerging, the technique's ability to produce dense and well-adhered films makes it a promising method for V3Si fabrication. svc.orgresearchgate.net

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that takes place in an ultra-high vacuum environment. wikipedia.orgcadence.com It involves the evaporation of elemental sources, creating molecular beams that impinge on a heated single-crystal substrate. spbremner.com This allows for epitaxial growth, where the deposited film forms a single crystal with a well-defined orientation relative to the substrate. wikipedia.org MBE offers exceptional control over film thickness and composition at the atomic level, making it possible to create high-quality, single-crystal V3Si thin films. d-nb.infospbremner.com The slow deposition rates inherent to MBE are essential for achieving high-purity and structurally perfect films. wikipedia.org

Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser is used to ablate a target material inside a vacuum chamber, creating a plasma plume that deposits a thin film on a substrate. korvustech.comwikipedia.org A key advantage of PLD is its ability to maintain the stoichiometry of the target material in the deposited film, which is particularly beneficial for complex compounds like V3Si. korvustech.comescholarship.org High-quality V3Si thin films have been grown by PLD from a stoichiometric target. researchgate.net The properties of the resulting films, such as critical temperature, can be tuned by adjusting deposition parameters like substrate temperature and laser frequency. researchgate.net

Table 2: Comparison of Vapor Phase Deposition Techniques for V3Si

TechniqueDescriptionKey Advantages for V3SiReference
Electron-Beam Co-evaporationEvaporation of V and Si sources using electron beams.Precise stoichiometric control, high purity. d-nb.infoanff.org.au
Magnetron SputteringSputtering of a target by ion bombardment.Scalable, can use compound targets. azom.comresearchgate.net
Molecular Beam Epitaxy (MBE)Epitaxial growth from molecular beams in UHV.Atomic-level control, single-crystal growth. d-nb.infowikipedia.org
Pulsed Laser Deposition (PLD)Laser ablation of a target to create a deposition plume.Stoichiometric transfer, versatile. researchgate.netkorvustech.com

Control of Annealing Parameters

Annealing, or heat treatment, is a critical step in many V3Si synthesis processes, particularly in solid-phase reactions and some vapor deposition methods. The control of annealing parameters such as temperature and time is essential for achieving the desired V3Si phase and optimizing its superconducting properties.

In the formation of V3Si on SOI substrates, annealing is performed in a high vacuum for a specific duration, typically around 15 minutes, at temperatures ranging from 650°C to 750°C. d-nb.infonih.gov This temperature range is sufficient to promote the interdiffusion of vanadium and silicon to form the A15 phase. d-nb.info Annealing at temperatures of 800°C or lower helps to maintain a sharp and smooth interface with the underlying SiO2 layer. d-nb.info However, higher temperatures can lead to a reaction with the SiO2, roughening the interface. d-nb.info

Over-annealing can be detrimental, leading to the depletion of the silicon source and the formation of undesirable silicon-rich silicide phases. arxiv.org Therefore, precise control of the annealing time and temperature is crucial for producing high-quality superconducting V3Si films. arxiv.org The crystallization of amorphous silicide films can also be achieved through rapid thermal annealing, which involves fast heating and cooling cycles. researchgate.net

Influence of Annealing Temperature on Phase Purity and Superconducting Properties

The annealing temperature is a critical parameter in the synthesis of V3Si, profoundly influencing both its phase purity and superconducting properties. Research has consistently demonstrated that post-deposition annealing is essential for achieving a high critical temperature (Tc), a key metric for superconductors.

For V3Si thin films prepared by RF sputtering onto sapphire and oxide-coated silicon wafers, the superconducting properties show marked improvement with increasing annealing temperature. arxiv.org As-deposited films exhibit a critical temperature of less than 1 K. However, after thermal processing, the Tc can be significantly enhanced. arxiv.org This improvement is largely attributed to the reduction of defects within the polycrystalline layer of the material. arxiv.org

Studies have shown a clear trend where the critical temperature rises with the annealing temperature. For instance, in one study, as the annealing temperature was increased to 900 °C, the critical temperature of a 200 nm V3Si thin film approached that of bulk samples, reaching up to 15.3 K. arxiv.org This suggests that even higher critical temperatures might be achievable with further increases in annealing temperature. arxiv.org

Similarly, in another synthesis method involving the interdiffusion between a metallic vanadium film and a silicon-on-insulator (SOI) substrate, the silicidation temperature plays a crucial role. Films annealed at temperatures between 650 and 750 °C all exhibited superconducting transitions. nih.gov A clear correlation was observed, with the critical temperature decreasing as the silicidation temperature was lowered. nih.gov Notably, films processed at or below 600 °C did not show a superconducting phase transition down to temperatures as low as 4 K. nih.gov One particular 50 nm thick V3Si film, when silicided at 700 °C, displayed a sharp superconducting transition with a Tc of 13.75 K and a narrow transition width of 0.3 K. nih.gov

Over-annealing, however, can be detrimental to the superconducting properties. Excessive time and temperature can lead to the depletion of the silicon dioxide (SiO2) barrier layer in SOI substrates, resulting in diffuse interfaces and the formation of undesirable silicon-rich silicide phases. arxiv.org

Effect of Annealing Temperature on the Critical Temperature (Tc) of V3Si Thin Films
Synthesis MethodSubstrateAnnealing Temperature (°C)Critical Temperature (Tc) (K)
RF SputteringSapphire/Oxide-coated SiliconAs-deposited< 1
RF SputteringSapphire/Oxide-coated SiliconUp to 900Up to 15.3
Interdiffusion (V on SOI)Silicon-on-Insulator≤ 600Not Superconducting (down to 4 K)
Interdiffusion (V on SOI)Silicon-on-Insulator650 - 750Superconducting (Tc decreases with temperature)
Interdiffusion (V on SOI)Silicon-on-Insulator70013.75
Role of Annealing Time and Atmosphere

The duration of the annealing process and the atmosphere in which it is conducted are also pivotal factors in the formation of high-quality V3Si. While the annealing temperature often receives the most attention, controlling the time and atmosphere is crucial for preventing the formation of unwanted phases and ensuring the desired stoichiometry.

In the synthesis of V3Si via the interdiffusion of a vanadium film on a silicon-on-insulator (SOI) substrate, a specific annealing time of 15 minutes in a high vacuum environment (approximately 10⁻⁷ Torr) has been successfully employed. nih.gov This controlled duration at elevated temperatures facilitates the interdiffusion of vanadium and silicon to form the V3Si phase. nih.gov

A high vacuum atmosphere is generally preferred to minimize contamination, particularly from oxygen and carbon, which can be detrimental to the superconducting properties of V3Si. cern.ch The presence of such impurities can drastically reduce the critical temperature. cern.ch

Optimization for A15 Phase Formation

The primary goal in the synthesis of Vanadium Silicide for superconducting applications is the formation of the cubic A15 phase (V3Si), which exhibits the highest critical temperature among the various vanadium silicide compounds. nih.gov Optimization of the synthesis process is therefore centered on maximizing the yield of this specific phase.

A key strategy for promoting the formation of the vanadium-rich A15 phase is to limit the supply of available silicon during the reaction. nih.gov When a vanadium film is deposited on a silicon-on-insulator (SOI) substrate, the thin silicon device layer provides a finite amount of silicon for the silicidation process. This controlled supply favors the formation of V3Si over more silicon-rich phases. nih.gov The interdiffusion between the metallic vanadium film and the underlying silicon layer at temperatures between 650 and 750 °C has been shown to be effective in this regard. nih.gov

High-temperature investigations have established that the A15 phase of V3Si forms congruently, meaning it transforms from a solid to a liquid of the same composition. iaea.org This understanding of its phase diagram is crucial for designing synthesis routes.

Post-deposition annealing is another critical step for optimizing the A15 phase. For films prepared by methods like RF sputtering, a subsequent rapid thermal processing step under a secondary vacuum is employed. arxiv.org This thermal treatment aids in the crystallization of the A15 phase and reduces the number of defects in the polycrystalline layer, which in turn enhances the superconducting properties. arxiv.org

Substrate Engineering for Thin Film Growth

The choice of substrate plays a significant role in the growth and properties of V3Si thin films. The substrate influences factors such as lattice mismatch, thermal expansion coefficient differences, and interfacial reactions, all of which can affect the crystalline quality and superconducting performance of the V3Si film.

Deposition on Sapphire Substrates

Sapphire (Al2O3) is a commonly used substrate for the deposition of V3Si thin films due to its insulating nature and stability at high temperatures. arxiv.orgcern.ch V3Si films have been successfully grown on sapphire substrates using techniques such as RF sputtering and high-power impulse magnetron sputtering (HiPIMS). arxiv.orgcern.ch

A notable advantage of using sapphire substrates is the potential to achieve a relatively unstrained V3Si layer after cooling from the annealing temperature. arxiv.org Although a mismatch in thermal expansion between V3Si and sapphire exists, which can induce strain upon heating, stress relaxation mechanisms at high temperatures allow the silicide layer to return to a relatively unstrained state upon cooling. arxiv.orgaip.org This is beneficial as strain can significantly impact the superconducting properties of A15 compounds. aip.org

In studies comparing V3Si films on different substrates, those on sapphire often exhibit superior superconducting properties. For instance, V3Si films on sapphire have demonstrated higher critical temperatures compared to those on oxide-coated silicon wafers under similar annealing conditions. arxiv.org

Deposition on Niobium Substrates

Niobium (Nb) substrates are of particular interest for applications in superconducting radio frequency (SRF) cavities. cern.ch The deposition of V3Si thin films on niobium is being investigated as a potential alternative to pure niobium for next-generation SRF cavities, owing to V3Si's higher critical temperature. cern.ch

High-power impulse magnetron sputtering (HiPIMS) has been utilized to deposit V3Si thin films on niobium substrates. cern.ch However, challenges remain, such as the diffusion of vanadium into the niobium substrate at high deposition temperatures, which can lead to the formation of metallic inclusions and potentially degrade the performance of the SRF cavity. cern.ch

The presence of oxygen and carbon contamination in the deposited films can also lower the critical temperature of V3Si on niobium substrates. cern.ch Despite these challenges, superconducting V3Si thin films have been successfully grown on niobium, demonstrating the feasibility of this approach for SRF applications. cern.ch

Deposition on Oxide-Coated Silicon Wafers

Oxide-coated silicon wafers, typically with a layer of silicon dioxide (SiO2), are another important substrate for V3Si thin film growth, especially for applications that require integration with silicon-based electronics. arxiv.orgnih.gov The SiO2 layer can act as a barrier to prevent extensive reaction between the V3Si film and the underlying silicon wafer.

V3Si thin films have been synthesized on oxide-coated silicon wafers using RF sputtering followed by rapid thermal processing. arxiv.org However, a significant issue with this substrate is the thermal stress induced in the V3Si film due to the mismatch in thermal expansion coefficients. aip.org Unlike on sapphire, where stress relaxation is more effective, V3Si films on oxidized silicon tend to retain a significant out-of-plane strain (around 0.3% at room temperature) after cooling. aip.orgbohrium.com This strain is believed to be a primary reason for the consistently lower critical temperatures observed in V3Si films on oxide-coated silicon wafers compared to those on sapphire. arxiv.orgaip.org The difference in Tc can be as much as 1.9 K on average for annealed samples. arxiv.org

Another approach involves using silicon-on-insulator (SOI) wafers, where a thin vanadium film is deposited and then annealed to react with the top silicon layer, forming V3Si on top of the buried oxide layer. nih.gov This method has been shown to produce V3Si films with critical temperatures above 13 K. nih.gov

Comparison of V3Si Thin Film Properties on Different Substrates
SubstrateDeposition Method(s)Key Characteristics/ChallengesReported Critical Temperature (Tc) (K)
Sapphire (Al2O3)RF Sputtering, HiPIMSRelatively unstrained films, higher Tc.Up to 15.3
Niobium (Nb)HiPIMSPotential for SRF cavities; challenges with V diffusion and contamination.Superconducting (specific values vary)
Oxide-Coated Silicon Wafers (SiO2/Si)RF Sputtering, Interdiffusion on SOIHigher residual strain, lower Tc compared to sapphire.Lower than on sapphire (e.g., by ~1.9 K); >13 on SOI
Epitaxial Interface Formation with Silicon

The formation of an epitaxial interface between Vanadium Silicide (V3Si) and silicon (Si) is a critical area of research, driven by the potential to integrate the superconducting properties of V3Si with mature silicon-based electronics. The primary goal is to grow a high-quality, single-phase V3Si thin film with a sharp, well-defined interface on a silicon substrate. The very small lattice mismatch of approximately 0.4% between V3Si and silicon is advantageous for achieving epitaxial growth. Key methodologies for this process include Molecular Beam Epitaxy (MBE) and solid-phase reaction through annealing.

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy is a sophisticated thin-film deposition technique performed in an ultra-high vacuum environment, allowing for precise control over the growth process at the atomic level. For the synthesis of V3Si on silicon, this method involves the co-deposition of vanadium and silicon atoms onto a heated, clean silicon substrate.

Research has demonstrated the successful growth of superconducting A15 phase V3Si films on (111)-oriented silicon substrates using MBE. In these processes, vanadium and silicon are evaporated from dual electron-beam sources, with the flux of atoms carefully controlled to achieve the desired 3:1 stoichiometric ratio of V to Si.

The substrate temperature during deposition is a paramount parameter that dictates the phase formation and the quality of the interface. Studies have identified an optimal, narrow temperature range for the successful nucleation of the superconducting A15 phase of V3Si.

Optimal Growth Temperature: A substrate temperature of approximately 400 °C has been found to be ideal. This temperature is sufficient to promote the formation of the desired A15 V3Si crystalline structure while being low enough to minimize solid-phase reactions at the V3Si-Si interface. Films grown under these conditions have been shown to be polycrystalline and exhibit excellent superconducting properties, with a transition temperature (Tc) of 12.5 K.

Higher Growth Temperatures: When the substrate temperature is elevated to around 530 °C, interfacial reactions become more pronounced. Characterization using techniques such as Auger electron spectroscopy and transmission electron microscopy reveals the formation of an intermediate layer. This layer is typically composed of a silicon-rich silicide phase, with a V:Si composition ratio of roughly 1:1, which is detrimental to the superconducting properties of the film.

Table 1: Effect of MBE Growth Temperature on V3Si Film Properties on Si(111)
Growth Temperature (°C)Resulting Film PhaseInterface CharacterSuperconducting Transition Temperature (Tc)
~400Polycrystalline A15 V3SiMinimized solid-phase reaction12.5 K
~530A15 V3Si with intermediate VSi layerFormation of an intermediate layer (~1:1 V:Si)Degraded

Solid-Phase Reaction via Annealing

An alternative method to form V3Si on silicon involves a two-step process: the deposition of a pure vanadium metal layer followed by a high-temperature anneal. This technique is often employed with silicon-on-insulator (SOI) substrates. The thin silicon device layer of the SOI wafer provides a limited source of silicon for the reaction, which can be advantageous in favoring the formation of the vanadium-rich V3Si phase over other silicon-rich vanadium silicide compounds.

The process typically involves:

Vanadium Deposition: A thin film of vanadium is deposited onto the SOI substrate, usually by thermal evaporation in a high-vacuum environment.

High-Temperature Annealing: The sample is then annealed in a high vacuum at temperatures ranging from 650 °C to 800 °C. During this step, the vanadium and silicon atoms interdiffuse, reacting to form vanadium silicide.

The annealing temperature and duration are critical parameters that must be precisely controlled to achieve a high-quality V3Si film.

Optimal Annealing: When the time and temperature are optimized, it is possible to form high-quality superconducting films with a Tc of 13 K.

Over-annealing: If the film is annealed for too long or at too high a temperature, the reaction can proceed beyond the formation of V3Si. This leads to the depletion of the available silicon, the formation of diffuse interfaces, and the emergence of undesirable silicon-rich silicide phases, which compromise the superconducting properties of the film.

Table 2: Research Findings on V3Si Formation via Annealing on SOI
ParameterConditionObservation
Annealing Temperature650 - 800 °C (Optimal)Favors formation of the superconducting, vanadium-rich A15 phase. Results in a Tc of 13 K.
Too high (Over-annealing)Drives the formation of undesirable silicon-rich silicides and diffuse interfaces.
Annealing DurationOptimalAllows for high-quality superconducting film formation.
Too long (Over-annealing)Leads to depletion of the silicon source and formation of non-superconducting phases.

Crystallography and Microstructure of V3si A15 Phase

A15 Crystal Structure (Pm-3n Space Group)

V3Si crystallizes in the A15 cubic structure, which is also known as the β-W or Cr3Si structure type. wikipedia.orgkek.jp This structure is characterized by the space group Pm-3n (No. 223). atomic-scale-physics.de The stoichiometric composition is A3B, where A (Vanadium) is a transition metal and B (Silicon) can be a non-transition element. kek.jp

The unit cell of V3Si contains eight atoms, with specific crystallographic positions known as Wyckoff positions. The six Vanadium (V) atoms occupy the 6c sites, while the two Silicon (Si) atoms are located at the 2a sites. This arrangement dictates the atomic occupancy within the crystal lattice.

The lattice parameter, a, of the cubic unit cell is a critical measure of its size. Its determination is typically carried out using diffraction techniques, such as X-ray diffraction (XRD), or through theoretical calculations based on first principles. nih.govnih.gov Experimental values for the lattice parameter of V3Si are generally reported to be around 4.7 Å. researchgate.net Theoretical calculations, which compute total energies at various volumes and fit the data to an equation of state, have yielded values in very close agreement with experimental findings. nih.gov

Lattice Parameter of V3Si
Source/MethodLattice Parameter (a)
Experimental (General) researchgate.net4.7 Å
Experimental nih.gov4.72 Å
Theoretical (FP-LAPW) nih.gov4.706 Å

In the A15 structure of V3Si, the Vanadium atoms form a unique arrangement. They are positioned in pairs on the faces of the cubic unit cell, creating a system of three orthogonal, non-interacting linear chains running parallel to the crystallographic axes. kek.jp Each Vanadium atom is in a 6-coordinate geometry.

Conversely, the Silicon atoms occupy the body-centered positions (at the corners and the center of the cube), forming a body-centered cubic (bcc) sublattice. researchgate.net Each Silicon atom is coordinated with twelve neighboring Vanadium atoms.

The crystal structure of V3Si can also be described as a specific stacking of atomic planes. Along the ikz-berlin.de crystallographic direction, the structure consists of alternating planes of Vanadium and Silicon atoms. researchgate.net The periodicity of this stacking, or the distance between two adjacent V or Si planes, is 0.14 nm. researchgate.net This layered arrangement is a key feature of the V3Si crystal structure.

Structural Defects and Imperfections

Like all crystalline materials, V3Si single crystals are not perfect and contain various structural defects. These imperfections, which can range from point defects to larger-scale dislocations, significantly influence the material's mechanical and electronic properties. cambridge.org

Analysis of V3Si single crystals, particularly through methods like transmission electron microscopy (TEM), has revealed the presence of several types of lattice defects. bohrium.com In as-grown crystals, the defect structure can include a low density of dislocations. bohrium.com Following plastic deformation at high temperatures (e.g., 1600°C), a much higher density of dislocations is introduced. bohrium.com

Studies have identified that both edge and screw dislocations are present in V3Si. bohrium.com These line defects predominantly feature a Burgers vector of b = a<100>. bohrium.com Additionally, point defects, such as vacancy-interstitial pairs, can be controllably introduced into the crystal lattice through methods like high-energy electron irradiation.

A significant finding from TEM studies of V3Si is the observation of doubled images or double line contrast for dislocations under certain imaging conditions. bohrium.com While several explanations, including dislocation dipoles, have been proposed, a prominent interpretation is that the a<100> dislocations dissociate into two partial dislocations. bohrium.com

This dissociation is suggested to follow the reaction: a<100> → a/2<100> + CSF + a/2<100>

In this configuration, two partial dislocations with parallel Burgers vectors of b = a/2<100> are separated by a complex stacking fault (CSF). bohrium.com The screw dislocations introduced by deformation appear to be dissociated on {012} planes. bohrium.com This dissociation into a faulted configuration is a critical aspect of the defect structure and plays a significant role in the deformation mechanisms of V3Si. bohrium.com

Lattice Defects and Microstructure Analysis

Planar Defects (e.g., on {100} and {110} Planes)

Planar defects are interruptions to the ideal crystal lattice that extend across a two-dimensional plane. In Vanadium Silicide (V3Si), a significant type of planar defect observed is the small-angle grain boundary. These boundaries are arrangements of dislocations that separate regions of the crystal with slightly different crystallographic orientations. Studies on as-grown V3Si single crystals have identified these small-angle boundaries arranged parallel to specific crystallographic planes, including {001}, {011}, and {112}. researchgate.net After plastic deformation at high temperatures, dislocations, which can form these planar boundaries, are primarily of the <100> type, with slip occurring on {001} planes. researchgate.net These organized dislocation structures, forming sub-grain boundaries, are a key aspect of the microstructure. researchgate.net

Adatoms and Vacancies on Surfaces

Surface defects such as adatoms and vacancies are fundamental to the crystallography of any material, including V3Si. An adatom is an atom that rests on top of a crystal surface, while a surface vacancy is an empty atomic site in the surface layer. wikipedia.org These point-like defects disrupt the perfect periodicity of the surface lattice. The term "adatom" is a combination of "adsorbed atom" and describes an atom that has arrived at the crystal surface and is bound by the surface's periodic potential. wikipedia.org

The behavior of adatoms and vacancies is highly dependent on the crystal structure and the specific surface plane. For instance, in face-centered cubic (fcc) structures, vacancies are often more mobile than adatoms on (100) terraces, while the reverse is true for (111) terraces. researchgate.net The movement and diffusion of these defects are critical processes in surface phenomena like crystal growth and epitaxy. wikipedia.orgaps.org For example, the migration of a Si adatom on a Si(100) surface involves moving between various binding sites, with calculated activation energies of 0.6 eV for diffusion parallel to dimer rows and 1.0 eV for diffusion perpendicular to them. aps.org While specific studies on V3Si are limited, these general principles of adatom and vacancy formation and migration apply to its surfaces.

Precipitate Formation and Characteristics

V5Si3 Needle-Shaped Precipitates

Within the V3Si matrix, the formation of needle-shaped precipitates has been identified through transmission electron microscopy (TEM). tandfonline.com These precipitates are a distinct feature of the microstructure in some V3Si compounds. Their morphology is characterized as acicular or needle-like, a shape observed in various alloy systems. tandfonline.comresearchgate.netresearchgate.net The presence of these precipitates indicates a secondary phase within the primary V3Si structure. tandfonline.com

Chemical and Crystallographic Properties of Precipitates

Analysis using electron energy loss spectroscopy and convergent beam electron microdiffraction has determined the chemical and crystallographic nature of these needle-shaped precipitates. tandfonline.com They are identified as belonging to the tetragonal V5Si3 phase. tandfonline.com This phase is a known stable compound in the Vanadium-Silicon system. researchgate.net

Below is a data table summarizing the crystallographic properties of the precipitate phase.

PropertyValue
Compound Vanadium Silicide
Formula V5Si3
Crystal System Tetragonal

This table presents the identified crystal system of the precipitates found within the V3Si matrix.

First-principles calculations have been used to study the structural and elastic properties of various V-Si compounds, including V5Si3, confirming its stability. researchgate.net

Orientation Relationships between Precipitates and V3Si Matrix

The crystallographic orientation relationship between the V5Si3 needle-shaped precipitates and the surrounding V3Si matrix has been assessed. tandfonline.com This relationship describes how the crystal lattice of the precipitate is aligned with the crystal lattice of the host matrix. Such relationships are determined by the minimization of interfacial energy and lattice strain between the two phases. Techniques like convergent beam electron microdiffraction are employed to determine these specific orientations. tandfonline.com The existence of a defined orientation relationship is a common feature in precipitation phenomena within crystalline solids. researchgate.netresearchgate.net

Influence on Mechanical and Electronic Properties

The presence of V5Si3 precipitates induces elastic deformation in the V3Si matrix. tandfonline.com This strain in the matrix can be analyzed as an a/2<100> faulted dipole, which accounts for the stress caused by the needle-shaped precipitate. tandfonline.com The introduction of such defects and secondary phases inherently alters the material's properties.

Stoichiometric Deviations and Crystal Disorder Effects

The A15 phase of vanadium silicide, with the chemical formula V₃Si, is characterized by a specific stoichiometric ratio of 3:1 for vanadium to silicon atoms. However, deviations from this ideal stoichiometry and the presence of crystal disorder can significantly influence its structural and superconducting properties. While a precise stoichiometric balance is crucial for the stability of the A15 phase, some degree of off-stoichiometry can be tolerated.

Variations in stoichiometry can lead to the presence of point defects, such as anti-site defects where a vanadium atom occupies a silicon site or vice-versa. These defects disrupt the long-range crystallographic order. The superconducting transition temperature (T_c) of many A15 compounds is strongly influenced by the degree of long-range order, particularly when the 'B' atom (in this case, silicon) is not a transition metal. kek.jp For V₃Si, the maximum critical temperature of 17.1 K is achieved at the stoichiometric composition of 25 atomic % silicon. kek.jp Any deviation from this composition can lead to a decrease in T_c.

Atomic disorder, which can be introduced during film deposition or through irradiation, also plays a critical role. This disorder can affect the electronic structure, particularly the density of states at the Fermi level, which is a key factor in determining the superconducting properties of V₃Si. aps.org Samples of V₃Si can exhibit a range of behaviors, which may be attributed to variations in stoichiometry or atomic disorder. aps.org Controlled introduction of point defects through electron irradiation has been used to study the superconducting order parameter in V₃Si, revealing a significant suppression of T_c with increasing disorder. bohrium.com This sensitivity to disorder underscores the importance of precise stoichiometric control in synthesizing high-quality V₃Si for practical applications.

Table 1: Influence of Stoichiometry on the Superconducting Transition Temperature of V₃Si

Silicon Content (at. %)Superconducting Transition Temperature (T_c)Reference
25 (Stoichiometric)17.1 K kek.jp
Deviating from 25Decreases kek.jp

Grain Structure and Morphology in Polycrystalline Films

Polycrystalline V₃Si films are composed of numerous small crystalline grains separated by grain boundaries. The size, shape, and orientation of these grains, collectively known as the grain structure or morphology, are critical in determining the film's physical and electrical properties. The grain structure is highly dependent on the deposition technique (e.g., sputtering, chemical vapor deposition) and subsequent processing conditions, such as annealing temperature.

In general, polycrystalline thin films can exhibit various morphologies, including columnar structures where the grains grow perpendicular to the substrate. The grain boundaries are regions of atomic mismatch and can act as scattering centers for charge carriers, thereby increasing the electrical resistivity of the film. Furthermore, these boundaries can serve as sites for the segregation of impurities or secondary phases, which can be detrimental to the superconducting properties.

For A15 superconductors like V₃Si, the grain size and the continuity of the A15 phase are crucial for achieving high critical current densities. The precipitation process during the formation of the A15 phase determines the grain size, continuity, and volume fraction of the superconducting phase. unt.edu In sputtered V₃Si films, the morphology is often dense, which is desirable for superconducting applications. The use of intermediate layers can help in minimizing disorder and interdiffusion from the substrate, leading to higher quality films with improved superconducting properties.

The grain size in polycrystalline silicon films has been shown to have a significant impact on their electrical resistivity; films with larger grains generally exhibit lower resistivity due to a reduction in the density of grain boundaries. While specific studies detailing the grain morphology of V₃Si films are limited, the general principles of polycrystalline thin film growth suggest that controlling the grain size and minimizing the grain boundary density are key to optimizing the performance of V₃Si thin films in electronic and superconducting devices.

Crystal Structure Stability and Transformations

Cubic-to-Tetragonal Martensitic Structural Transition (T_L)

At room temperature, V₃Si possesses a cubic A15 crystal structure. However, upon cooling, some single crystals of V₃Si undergo a martensitic structural transformation from a cubic to a tetragonal phase at a temperature denoted as T_L (or T_M), which is slightly above the superconducting transition temperature (T_c). researchgate.netfrontiersin.org This transformation is a second-order displacive structural transition. arxiv.org

In the high-temperature cubic phase, the lattice constant 'a' is approximately 4.718 Å. arxiv.org During the transition to the tetragonal phase, there is a slight elongation of one of the cubic axes (becoming the 'c' axis) and a contraction of the other two axes (becoming the 'a'' axes). arxiv.org This results in a c/a' ratio slightly greater than 1. The transformation is characterized by the appearance of fine twin lamellae parallel to the {110} plane traces below the transition temperature. bohrium.com

Nuclear Magnetic Resonance (NMR) studies have provided evidence that this martensitic transformation is not abrupt. Instead, there is a microscopic coexistence of the pre-transformed cubic phase and the transformed tetragonal phase over a temperature range of a few Kelvins around T_L. arxiv.orgarxiv.org

Table 2: Lattice Parameters of V₃Si Before and After Martensitic Transformation

PhaseLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)c/a' RatioReference
Cubic (pre-transformed)4.718-- arxiv.org
Tetragonal (transformed)4.7154.7251.0025 arxiv.org

Pressure-Induced Structural Changes

The application of hydrostatic pressure has a profound effect on the structural stability and superconducting properties of V₃Si. As mentioned, for transforming crystals, pressure suppresses the martensitic transition temperature (T_L). Concurrently, the superconducting transition temperature (T_c) increases with pressure. arxiv.org

Electrical resistivity and specific heat measurements under high pressure have shown that for V₃Si, T_c increases with increasing pressure up to approximately 4 GPa. researchgate.net At this pressure, the martensitic transition temperature merges with the superconducting transition temperature. researchgate.net Between 4 GPa and 9 GPa, T_c is relatively insensitive to pressure. researchgate.net Upon further compression, T_c is suppressed. researchgate.net

For non-transforming V₃Si crystals, T_c also shows a monotonic increase with pressure up to about 6 GPa, after which it saturates. researchgate.net These pressure-induced changes underscore the delicate balance between the crystal structure and superconductivity in V₃Si. The ability to tune both the structural and superconducting transitions with pressure provides a valuable avenue for understanding the fundamental physics of this important A15 superconductor.

Table 3: Effect of Pressure on Transition Temperatures of Transforming V₃Si

Pressure (GPa)Martensitic Transition Temperature (T_L)Superconducting Transition Temperature (T_c)Reference
Ambient~21 K~17 K researchgate.net
Increasing up to ~4 GPaDecreasesIncreases researchgate.netarxiv.org
~4 GPaT_L merges with T_c researchgate.net
4 - 9 GPaSuppressedInsensitive to pressure researchgate.net
> 9 GPaSuppressedDecreases researchgate.net

Electronic Structure and Theoretical Modeling of V3si

Electronic Band Structure Calculations

Theoretical calculations have been instrumental in modeling the electronic band structure of V3Si, providing insights that complement experimental observations.

Density Functional Theory (DFT) has proven to be a powerful tool for calculating the electronic properties of V3Si. Among the various implementations of DFT, the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method has been successfully applied to this compound. rsc.orgnih.gov This all-electron method is known for its high accuracy in describing the electronic structure of crystalline solids.

In the FP-LAPW calculations for V3Si, the crystal structure is typically defined within the space group Pm-3n (#223). rsc.org The methodology involves the use of an exchange-correlation functional, such as the Perdew–Burke–Ernzerhof (PBE) based on the generalized gradient approximation (GGA). rsc.orgnih.gov Key parameters in these calculations include the muffin-tin radii for Vanadium and Silicon, the plane wave cut-off parameter, and the k-point mesh used for Brillouin zone integration. rsc.org

The calculated electronic band structure of V3Si reveals its metallic nature, with several bands crossing the Fermi level (EF). rsc.org The band structure can be broadly divided into three energy regions: a lower valence region, a region around the Fermi level, and a higher energy conduction band region. rsc.orgnih.gov

The tight-binding (TB) approximation, also known as the Linear Combination of Atomic Orbitals (LCAO) method, provides a conceptually intuitive picture of the electronic band structure by considering the overlap of atomic orbitals. wikipedia.org While the tight-binding method has been extensively used for various materials, detailed tight-binding parameters specifically derived for V3Si are not widely available in the reviewed literature. However, the qualitative insights from this model, which emphasize the importance of orbital overlap and interatomic interactions, are relevant to understanding the bonding and electronic properties of A15 compounds like V3Si. arxiv.org

The Partial Density of States (PDOS) provides a detailed breakdown of the contribution of each atomic orbital to the total density of states at different energy levels. For V3Si, the PDOS analysis reveals the dominant role of the Vanadium 3d (V(3d)) states in shaping the electronic structure, particularly near the Fermi level. rsc.orgnih.gov

In the energy region below the Fermi level, there is a significant hybridization between the V(3d) and Silicon p (Si(p)) states. rsc.orgnih.gov A prominent peak observed below -4 eV in the DOS is attributed to the contribution of both V(d) and Si(p) states. rsc.orgnih.gov The flat bands observed near the Fermi level, which are a characteristic feature of A15 compounds and are believed to play a role in their superconducting properties, originate predominantly from the V(d) states with some contribution from V(p) states. nih.govarxiv.org The conduction bands above the Fermi level are also largely dominated by the V(d) states. researchgate.net

Energy RegionDominant Orbital ContributionsKey Features
-5.16 to -2.52 eVV(d) and Si(p) statesWell-dispersed bands with some less dispersed bands leading to a peak below -4 eV. rsc.orgnih.gov
-2.52 eV to Fermi Level (EF)V(d) states with partial V(p) contributionPresence of flat bands contributing to a sharp feature in the DOS near EF. nih.gov
EF to 3.15 eVV(d) statesHighly dispersed conduction bands. researchgate.net

A detailed analysis of the sub-band composition of V3Si in terms of σ, π, and δ bonds, which arise from the specific symmetries of d-orbital overlaps, is not explicitly detailed in the surveyed scientific literature. This type of analysis is more common in theoretical treatments of transition metal dimers and complexes. However, given the A15 structure with chains of vanadium atoms, it is expected that the electronic structure would involve complex bonding interactions that could be described in terms of these orbital overlaps. arxiv.org A minimal tight-binding model for other A15 compounds has been proposed based on coupled chains with t2g orbitals, separating the kinetic parameters into π and δ bonds. researchgate.net

Fermi Surface Topology and Electron Momentum Density

The Fermi surface, which represents the boundary between occupied and unoccupied electronic states at absolute zero temperature, is a crucial concept for understanding the transport and superconducting properties of a material.

The Fermi surface of V3Si is complex, with contributions from multiple bands. nih.gov Theoretical calculations based on the FP-LAPW method show that four bands cross the Fermi level, giving rise to distinct Fermi surface sheets. nih.govaps.org These sheets exhibit both hole-like and electron-like characteristics. For instance, the first two bands crossing the Fermi level form small hole-like structures. nih.gov The third and fourth bands contribute more complex structures with both electron and hole-like features. nih.gov

Experimental investigations of the Fermi surface and electron momentum density (EMD) have been carried out using techniques such as Compton scattering. rsc.orgbohrium.com The one-dimensional EMD, or Compton profile, has been measured for V3Si, and the results show excellent agreement with theoretical calculations performed using the FP-LAPW method. rsc.org The anisotropy observed in the directional Compton profiles provides further insight into the crystalline effects on the electronic structure. rsc.org Two-dimensional EMD studies also play a significant role in capturing the dimensions of the Fermi surfaces. rsc.orgnih.gov The nature of bonding in V3Si has been further investigated through the reciprocal form factor and the electron localization function, which suggest a dominance of metallic bonding. rsc.orgnih.gov

Band NumberFermi Surface CharacterDescription
First BandHole-likeSmall hole-like structure around the R point in the Brillouin zone. nih.gov
Second BandHole-likeSmall hole-like structure extending in the R → X, R → Γ, Γ → M, and M → X directions. nih.gov
Third and Fourth BandsElectron and Hole-likeComplex sheets with both electron lenses and hole-like features, particularly in the Γ–R direction. nih.gov

Fermi Surface Mapping and Characterization

The Fermi surface of V3Si, which separates occupied from unoccupied electron states, is a key element in understanding its electronic behavior. Theoretical calculations reveal a complex, multi-sheeted Fermi surface arising from four distinct bands. rsc.orgresearchgate.net

Detailed analysis of the Fermi surface topology indicates the following features:

First Band: Exhibits a large, nearly spherical hole pocket centered at the Γ point of the Brillouin zone.

Second Band: Shows a complex structure with both electron and hole-like characteristics.

Third and Fourth Bands: These bands are characterized by electron lenses of a small size and hole-like sheets. They display similar features along the Γ–R direction. rsc.org

The dimensions and characteristics of these Fermi surfaces are crucial for interpreting experimental data from techniques like two-dimensional angular correlation of annihilation radiation (2D-ACAR). nih.gov

One-Dimensional Electron Momentum Density (Compton Profiles)

One-dimensional electron momentum density (1D-EMD), experimentally measured through Compton scattering, provides a projection of the total electron momentum density. nih.govrsc.org For polycrystalline V3Si, theoretical Compton profiles calculated using the FP-LAPW method show excellent agreement with experimental data obtained from γ-ray Compton spectrometry. nih.gov This agreement validates the theoretical model used to describe the electronic ground state of V3Si.

The Compton profile, J(p_z), represents the probability distribution of electron momenta along a specific direction. Theoretical calculations can be compared with experimental measurements to test the accuracy of the underlying wave functions. scispace.com

Property Description
Technique Compton Scattering
Measured Quantity 1D projection of the electron momentum density (Compton Profile)
V3Si Findings Excellent agreement between theoretical calculations (FP-LAPW) and experimental data for polycrystalline samples. nih.gov

Two-Dimensional Electron Momentum Density (2D-ACAR Spectra)

Two-dimensional angular correlation of annihilation radiation (2D-ACAR) is an experimental technique that measures the 2D projection of the two-photon momentum density (TPMD), which is closely related to the electron momentum density (EMD). nih.govrsc.org This technique is particularly useful for studying the electronic states in the bulk of a material. nih.gov

Theoretical calculations of the 2D-EMD for V3Si have been compared with experimental 2D-ACAR spectra. Key observations include:

A shallow dip at the Γ point in the ΓMX plane, indicating a hole-like structure.

A significantly low value of momentum density at the M point, which corresponds to a large hole sheet. nih.gov

These features in the calculated 2D-EMD are in good agreement with experimental 2D-ACAR studies, further confirming the accuracy of the theoretical models. nih.gov The dimensions of the Fermi surfaces are well-captured by the 2D electron momentum density. nih.govrsc.org

Technique Description V3Si Application
2D-ACAR Measures the 2D projection of the two-photon momentum density, providing information about the electron momentum density and Fermi surface. nih.govbris.ac.ukTheoretical 2D-EMD calculations for V3Si show features consistent with experimental 2D-ACAR spectra, such as a hole-like structure at the Γ point. nih.gov

Anisotropy in Directional Compton Profiles

The differences between Compton profiles measured along different crystallographic directions, known as anisotropies, reveal details about the directional nature of chemical bonding and the shape of the Fermi surface. researchgate.netresearchgate.net For V3Si, theoretical calculations of directional Compton profiles have been performed for the aps.org, jussieu.fr, and wikipedia.org directions. nih.govrsc.org The anisotropy observed in these directional Compton profiles corroborates the crystalline effects within the material. nih.govrsc.org

The study of these anisotropies provides a more critical examination of the bonding characteristics compared to isotropic (polycrystalline) profiles. researchgate.net

Correlation with Positron Annihilation Data

As mentioned, 2D-ACAR is a powerful experimental technique that utilizes positron annihilation to probe the electronic structure of materials. bris.ac.uk When a positron is introduced into a solid, it eventually annihilates with an electron, producing two gamma rays. The angular correlation of these annihilation photons provides direct information about the momentum of the electron-positron pair. jussieu.fr

In the context of V3Si, theoretical calculations of the 2D-EMD are directly comparable to the experimental 2D-ACAR spectra. nih.gov The agreement between the calculated 2D-EMD and the measured 2D-ACAR data for V3Si indicates that the theoretical model accurately captures the essential features of the electron momentum distribution, which are probed by the positron. nih.govrsc.org The influence of the positron on the electron momentum density is an important consideration in the detailed interpretation of 2D-ACAR results. bris.ac.uk

Chemical Bonding Analysis

Understanding the nature of chemical bonding in V3Si is essential for explaining its physical and electronic properties.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to distinguish different types of chemical bonds in materials, such as covalent, ionic, and metallic bonds. It provides a measure of the probability of finding an electron in the vicinity of a reference electron.

For V3Si, the ELF has been calculated to analyze its chemical bonding. nih.govrsc.org The analysis suggests a predominance of metallic bonding in the compound. nih.govrsc.org Specifically, the ELF values in the region between vanadium atoms are in the range of 0.3–0.5, which is indicative of charge delocalization characteristic of a highly metallic V-V bond. nih.gov In contrast, the regions around the silicon atoms show highly localized ELF, appearing as four quartets at the corners in the (100) plane. nih.gov

Analysis Tool Description Findings in V3Si
Electron Localization Function (ELF) A measure of the likelihood of finding an electron in a given region of space, used to characterize chemical bonding.Analysis of V3Si indicates a dominance of metallic bonding, particularly in the V-V bonds, with charge delocalization. Highly localized ELF is observed around the Si atoms. nih.gov

Reciprocal Form Factor

In metallic systems, the behavior of free electrons typically results in a parabolic shape of the Compton profile, which in turn manifests as zero values in the B(r) function at specific points related to the Fermi momentum. The minima observed in the B(r) function for V₃Si are significant as they correspond to the bond lengths within the crystal structure. This analytical approach, therefore, serves as a bridge between the momentum space representation of the electronic states and the real-space chemical bonding environment. The delocalized nature of the valence electrons, characteristic of metallic bonding, is effectively captured by this analysis of the reciprocal form factor.

Charge Transfer Mechanisms

In the context of the intermetallic compound Vanadium Silicide (V₃Si), charge transfer is fundamental to the formation of its chemical bonds and the establishment of its electronic structure. The mechanism involves the redistribution of electron density between the constituent vanadium and silicon atoms. This transfer is primarily governed by the difference in electronegativity between vanadium and silicon.

Ab Initio and Cluster Calculations for Electronic States

The electronic states of V₃Si have been extensively investigated through sophisticated computational techniques, primarily ab initio calculations and cluster-based models. These methods provide a theoretical framework for understanding the material's electronic band structure, density of states (DOS), and Fermi surface from first principles, without reliance on empirical parameters.

Ab initio calculations, frequently employing the full-potential linearized augmented plane wave (FP-LAPW) method within the framework of Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of bulk V₃Si. nih.gov These calculations have successfully determined key parameters such as the equilibrium lattice constant and bulk modulus, which show excellent agreement with experimental values. nih.gov The computed electronic band structure reveals that the states near the Fermi level are predominantly derived from the d-orbitals of the vanadium atoms, with some contribution from the p-orbitals of silicon. nih.gov This finding is crucial for explaining the superconducting properties of V₃Si. The analysis of the partial DOS further quantifies the contributions of each atomic orbital to the total electronic structure. nih.gov

In parallel, cluster calculations have been utilized to explore the structural and electronic properties of V₃Si at the nanoscale. researchgate.net For instance, studies on vanadium-doped silicon cluster anions (V₃Siₙ⁻) have employed genetic algorithms combined with DFT to identify their ground-state geometries. researchgate.net These investigations reveal that in small clusters, the three vanadium atoms tend to bond closely with each other. researchgate.net As the number of silicon atoms increases, cage-like configurations can emerge, with a vanadium atom encapsulated within a silicon framework. researchgate.net Photoelectron spectroscopy experiments on these clusters provide vertical and adiabatic detachment energies, which serve as benchmarks for the accuracy of the theoretical calculations. researchgate.net

Below is a table summarizing some of the key findings from these theoretical investigations:

PropertyAb Initio (Bulk V₃Si) ValueExperimental (Bulk V₃Si) ValueReference
Lattice Constant (a)4.706 Å4.72 Å nih.gov
Bulk Modulus (B₀)188.70 GPa196 GPa nih.gov
Vacancy Migration Enthalpy (Hᴹ)1.951 - 1.957 eV- nih.gov

Theoretical Models for Phonon Dynamics

The study of phonon dynamics in V₃Si is critical for understanding its lattice vibrational properties, the structural phase transition it undergoes at low temperatures, and the mechanism of its superconductivity. Theoretical modeling of these dynamics has been approached primarily through ab initio methods, particularly density-functional perturbation theory (DFPT). aps.orgosti.gov

These first-principles calculations predict the lattice dynamics, including the dispersion of phonon modes and the strength of the electron-phonon coupling (EPC). aps.orgosti.gov A key feature of the V₃Si phonon spectrum is the presence of soft phonon modes, particularly a transverse acoustic mode along the direction. aps.org The softening of this mode is associated with the martensitic cubic-to-tetragonal phase transition that occurs just above the superconducting transition temperature. aps.org Theoretical models have been employed to assess the relevance of this soft mode to the high superconducting transition temperature (T_c) of V₃Si. aps.orgosti.gov

Furthermore, theoretical models have been developed to explain anomalies in the lineshape of several acoustic phonon modes that are observed when the material enters the superconducting state. aps.orgosti.gov One such model, proposed by Allen et al., has been successfully used to describe the asymmetric distortion of phonon lineshapes when the phonon energy is comparable to the superconducting energy gap. aps.org This model explicitly depends on the phonon energy and linewidth in the normal state, as well as the magnitude of the superconducting gap, providing a powerful tool for analyzing experimental data from techniques like inelastic x-ray scattering. aps.org The agreement between these theoretical predictions and experimental observations underscores the sophisticated understanding of the interplay between lattice dynamics, structural instabilities, and superconductivity in V₃Si. aps.orgosti.gov

Superconducting Phenomena in V3si

Superconducting Mechanisms

The superconductivity in V3Si is fundamentally described by the Bardeen-Cooper-Schrieffer (BCS) theory, where electrons form Cooper pairs mediated by lattice vibrations (phonons). aip.orgrug.nl However, there is considerable evidence suggesting that V3Si is not a simple weak-coupling BCS superconductor but rather exhibits characteristics of strong coupling and multi-band superconductivity.

Strong-Coupling Evidence: The electron-phonon coupling constant (λ) for V3Si is estimated to be approximately 1.07, a value that classifies it as a strongly coupled superconductor. chemicalbook.com The presence of a structural martensitic transition near Tc is also often associated with strong electron-phonon interactions in materials. ucdavis.edu

Multi-Band Superconductivity: Modern experimental findings provide compelling evidence that V3Si is a multi-band, s-wave superconductor. aps.orgarxiv.orgbohrium.com This is an extension of the BCS framework where multiple electronic bands at the Fermi level contribute to the superconductivity, each with its own superconducting energy gap.

Measurements of the London penetration depth reveal the presence of two distinct, weakly coupled superconducting gaps. aps.orgresearchgate.netbohrium.com

Detailed analysis of Tc suppression with induced disorder, combined with electronic band structure calculations, strongly supports an s++ pairing state with two unequal gaps, estimated at Δ₁(0) ≈ 2.53 meV and Δ₂(0) ≈ 1.42 meV. aps.orgresearchgate.net

Scanning tunneling microscopy studies have directly observed a full superconducting gap with double coherence peaks, which is a clear signature of a two-gap system. arxiv.org

Table 3: Summary of Superconducting Parameters and Mechanisms in V3Si
Parameter/MechanismDescription/ValueReference
Superconductor TypeType-II d-nb.infoarxiv.org
Pairing Symmetrys-wave, s++ aps.orgarxiv.org
Coupling StrengthStrongly-coupled BCS chemicalbook.comresearchgate.net
Key FeatureMulti-band (two-gap) superconductivity aps.orgresearchgate.netarxiv.orgbohrium.com
Superconducting Gaps (at 0 K)Δ₁(0) ≈ 2.53 meV; Δ₂(0) ≈ 1.42 meV aps.orgresearchgate.net

Electron-Phonon Coupling Interactions

The electron-phonon coupling in V₃Si is a crucial factor in its superconducting properties. The interaction between electrons and lattice vibrations (phonons) is considered the primary mechanism for the formation of Cooper pairs in this conventional superconductor. The strength of this coupling is significant, rendering V₃Si a strong-coupling BCS superconductor.

Research into the electrical resistivity of V₃Si has provided indirect evidence for the nature of these interactions. The temperature dependence of resistivity is notably influenced by an exponential term, which is attributed to phonon-assisted interband scattering. In this process, a phonon facilitates the scattering of an electron from a low-mass s-band to a high-mass d-band, which has a high density of states at the Fermi level. A key observation is that the characteristic temperature in this exponential term corresponds to the energy of the zone boundary researchgate.net transverse acoustic (TA) phonon. This suggests that this particular phonon mode is especially effective in scattering electrons, a feature that appears to be common to both V₃Si and Nb₃Sn, pointing to a similar topological constraint of the Fermi surface in these A15 compounds.

Theoretical calculations based on density-functional-perturbation theory have been employed to further investigate the lattice dynamics and electron-phonon coupling. These calculations can predict the superconducting transition temperature (Tc), and they indicate that the high Tc in V₃Si can be explained without needing an additional enhancement of the electron-phonon coupling from the soft phonon mode associated with the martensitic structural phase transition. In fact, calculations show that phonon energies below 10 meV contribute less than 3% to the total electron-phonon coupling. This suggests that even a significant softening of low-energy phonons does not play a decisive role in achieving the high Tc of V₃Si. Furthermore, superconductivity-induced anomalies in the lineshape of several acoustic phonon modes have been successfully explained using models that account for this coupling.

Multiband Superconductivity Characteristics

There is a substantial body of evidence indicating that V₃Si is a multiband superconductor, a characteristic it shares with other high-temperature superconductors like iron pnictides and MgB₂. This means that multiple electronic bands cross the Fermi level, each potentially having a different superconducting energy gap.

Electronic band structure calculations for V₃Si reveal that five bands cross the Fermi energy. These can be grouped to support two effective superconducting gaps. This multiband nature is not always immediately apparent, as some experimental measurements, such as specific heat, the field dependence of reversible magnetization, and thermal conductivity, can make V₃Si appear as a single-band BCS superconductor.

However, other experimental probes provide clear signatures of multiband superconductivity. Measurements of the London penetration depth, which characterizes the distance a magnetic field can penetrate into a superconductor, show a temperature dependence that is a distinct signature of two nearly decoupled superconducting gaps. Similarly, microwave response measurements also provide strong evidence for the existence of two distinct energy gaps. Optical measurements at terahertz frequencies on V₃Si thin films also support a two-band framework for conductivity.

The presence of multiple bands allows for interband scattering, where electrons scatter between different bands. In V₃Si, the interband coupling is found to be very weak. This weak coupling between the different superconducting condensates is a key feature of its multiband superconductivity.

Superconducting Energy Gap(s) (Isotropic s-wave vs. Two-Gap Models)

The nature of the superconducting energy gap in V₃Si has been a subject of considerable research, with evidence pointing towards a more complex structure than a simple isotropic s-wave gap. While V₃Si is believed to have a fully gapped Fermi surface, consistent with s-wave pairing, experimental results strongly support a two-gap model.

Measurements of the London penetration depth provide compelling evidence for two distinct and almost decoupled superconducting gaps. These findings have been further solidified by studies involving the introduction of controlled nonmagnetic disorder through electron irradiation. The observed suppression of the critical temperature (Tc) with increasing disorder is not consistent with a single isotropic gap, nor is it large enough for a sign-changing s± pairing state. Instead, the data is well-described by a two-gap model with s++ symmetry, indicating that both gaps have the same sign.

Various experimental techniques have yielded consistent values for the two energy gaps. An analysis combining penetration depth measurements and the effects of disorder provides strong support for two unequal gaps with zero-temperature values of approximately Δ₁(0) ≈ 2.53 meV and Δ₂(0) ≈ 1.42 meV. researchgate.netaps.orgarxiv.org Scanning tunneling microscopy (STM) studies on the (111) surface of V₃Si have also revealed a full superconducting gap with two pairs of coherence peaks, which can be fitted with a two-band model yielding gap sizes of Δ₁ = 1.36 meV and Δ₂ = 1.90 meV. acs.org Microwave surface impedance measurements also align with the two-band model, suggesting zero-temperature gap values of Δ₁ ≈ 1.8 kBTc and Δ₂ ≈ 0.95 kBTc. researchgate.net

The table below summarizes the experimentally determined superconducting energy gap values for V₃Si from different studies, supporting the two-gap model.

Experimental TechniqueGap 1 (Δ₁)Gap 2 (Δ₂)Reference
Penetration Depth & Disorder Study≈ 2.53 meV≈ 1.42 meV researchgate.netaps.orgarxiv.org
Scanning Tunneling Microscopy (STM)1.36 meV1.90 meV acs.org
Microwave Surface Impedance≈ 1.8 kBTc≈ 0.95 kBTc researchgate.net

Effects of External Stimuli on Superconductivity

Influence of Pressure on Tc and Martensitic Transition

The application of external pressure has a notable influence on both the superconducting transition temperature (Tc) and the martensitic structural transition temperature (TM) in V₃Si. At ambient pressure, V₃Si undergoes a martensitic transformation from a cubic to a tetragonal structure at TM ≈ 21.5 K, which is slightly above its superconducting transition temperature of Tc ≈ 16.7 K. researchgate.netresearchgate.net

Studies involving electrical resistivity and specific heat measurements under high pressure have revealed a complex interplay between these two transitions. For transforming V₃Si crystals, Tc is observed to increase as pressure is increased up to 4 GPa. researchgate.net In this pressure range, the martensitic transition temperature, TM, decreases. The two transition temperatures, Tc and TM, eventually merge at around 4 GPa. researchgate.net

Beyond this point, between 4 GPa and 9 GPa, Tc becomes relatively insensitive to further increases in pressure. researchgate.net Upon even higher compression, Tc begins to be suppressed. This suppression is accompanied by a decrease in the electrical resistivity at Tc and a broadening of the superconducting transition width. researchgate.net In non-transforming V₃Si crystals, a monotonic increase in Tc up to 6 GPa has been observed, followed by saturation at higher pressures. researchgate.net This suggests that the martensitic transition plays a significant role in the pressure-dependent behavior of superconductivity in V₃Si.

The table below summarizes the pressure dependence of the superconducting and martensitic transition temperatures in transforming V₃Si.

Pressure Range (GPa)Effect on TcEffect on TMReference
0 - 4IncreasesDecreases researchgate.net
4 - 9InsensitiveMerged with Tc researchgate.net
> 9Suppressed- researchgate.net

Effects of Magnetic Field on Superconducting Transition and Critical Fluctuations

The application of an external magnetic field significantly affects the superconducting transition in V₃Si. As with other type-II superconductors, a magnetic field lowers the superconducting transition temperature and broadens the transition. The upper critical field (Hc2), which is the magnetic field strength at which superconductivity is completely suppressed, has been determined for V₃Si and follows the behavior expected from the clean-limit BCS theory, with an extrapolated value of 22.7 T at 0 K. arxiv.org

High-resolution specific heat measurements have provided detailed insights into the nature of the superconducting transition in the presence of a magnetic field. In zero field, the transition is a second-order phase transition. However, in magnetic fields of 2 Tesla and higher, tiny lambda-shaped anomalies appear superimposed on the broader BCS-like specific heat jump. aps.orgacs.org These anomalies are a signature of critical fluctuations of the superconducting order parameter.

The emergence of these observable fluctuations is attributed to a magnetic-field-induced enlargement of the critical fluctuation regime. acs.orgresearchgate.net The scaling of these anomalies with temperature and magnetic field is consistent with models of 3d-XY and 3d-Lowest-Landau-Level (3d-LLL) universality classes. This suggests that the magnetic field effectively reduces the dimensionality of the system by confining the quasiparticles into low Landau levels, which in turn enhances the effect of the fluctuations. aps.orgacs.org

Impact of Neutron Irradiation on Superconducting Properties

Neutron irradiation provides a method to introduce controlled levels of disorder into the crystal lattice of V₃Si, which in turn affects its superconducting properties. The primary effect of irradiation with fast neutrons is the creation of defects, which leads to a decrease in the long-range order parameter. This disorder has a significant impact on the superconducting transition temperature (Tc).

Studies have shown that Tc decreases with increasing fast neutron fluence. aip.org The extent of this Tc suppression is dependent on the irradiation temperature. For instance, irradiation at higher temperatures (e.g., 240 °C) results in a substantially smaller decrease in Tc for a given fluence compared to irradiation at lower temperatures (≤ 150 °C). aip.org This is attributed to thermal recombination effects during the higher temperature irradiation, which allows for some annealing of the defects and recovery of the long-range order.

Interestingly, while fast neutron irradiation generally degrades Tc, thermal-neutron irradiation of V₃Si doped with fissile impurities like uranium can have a different effect. In such cases, the critical temperature remains largely unaffected, but the critical current density (Jc) can be dramatically increased. For example, V₃Si containing 0.19 at.% uranium, when irradiated with thermal neutrons, exhibited a critical current density exceeding 10⁶ A/cm² at 30 kOe. This enhancement is due to the creation of effective flux pinning centers by the fission fragments of the uranium atoms. In contrast, doping with boron and subsequent thermal neutron irradiation did not produce a similar enhancement in Jc.

The table below shows the effect of fast neutron irradiation fluence on the Tc of V₃Si at different irradiation temperatures, based on data from Sweedler et al. and Küpfer et al. as presented in a review.

Irradiation TemperatureEffect on Tc with Increasing FluenceReference
≤ 150°CSubstantial decrease aip.org
240°CReduced decrease compared to lower temperatures aip.org

Vortex Physics and Flux Dynamics

Flux Penetration and Ginzburg-Landau Theory

The G-L theory introduces two fundamental length scales: the coherence length (ξ), which is the characteristic length scale over which the superconducting order parameter can vary, and the penetration depth (λ), which is the distance over which an external magnetic field decays inside the superconductor. The ratio of these lengths, the Ginzburg-Landau parameter κ = λ/ξ, determines the type of superconductor. For V3Si, κ is significantly greater than 1/√2, firmly placing it in the type-II category.

Recent studies on V3Si thin films have utilized Ginzburg-Landau theory to analyze experimental observations of flux penetration arxiv.orgarxiv.org. The theory helps in calculating key superconducting order parameters and understanding how flux enters the material. For instance, by fitting experimental data to the G-L model, parameters such as the upper critical field and the G-L parameter itself can be determined as a function of temperature. The theory successfully explains the formation of the vortex state and provides the framework for understanding the forces that govern the interactions between vortices, leading to the formation of a vortex lattice.

Vortex Lattice (VL) Structure and Transitions

In an ideal, defect-free type-II superconductor, the repulsive interaction between vortices leads them to arrange into a regular periodic structure known as a vortex lattice (VL). The most common and energetically favorable configuration is a hexagonal (or triangular) lattice. However, in certain anisotropic superconductors like V3Si, the structure of the vortex lattice can undergo transitions as a function of the applied magnetic field and temperature.

In single crystals of V3Si, a distinct structural transition of the vortex lattice from a hexagonal to a nearly square symmetry has been observed through real-space imaging techniques. This transition occurs as the magnetic field, applied along the arxiv.org crystal direction, is increased over a range of 0 to 4 Tesla arxiv.org. Above a field of approximately 0.75 T, the orientation of the vortex lattice becomes strongly coupled to the symmetry of the underlying V3Si crystal structure arxiv.org. This phenomenon is a consequence of the nonlocal electrodynamics in the superconductor, where the currents circulating around a vortex core are not perfectly circular but are influenced by the anisotropies of the Fermi surface. These anisotropic currents, in turn, affect the interaction energy between vortices, causing the lattice to favor different symmetries at different field strengths.

The transition is not abrupt but evolves through intermediate rhombic structures. The apex angle of the unit cell of the vortex lattice changes continuously with the magnetic field. This hexagonal-to-square transition is a key manifestation of the nonlocal effects in V3Si's superconductivity and provides a direct probe of the anisotropic properties of its electronic structure.

Flux Avalanches and Dendritic Phenomena in Thin Films

Under certain conditions, particularly at low temperatures, the smooth and gradual penetration of magnetic flux into a superconducting thin film can be replaced by abrupt, catastrophic events known as flux avalanches. These events are a result of thermomagnetic instabilities. The motion of magnetic vortices dissipates energy, which generates heat. If this heat cannot be dissipated quickly enough to the substrate, it causes a local temperature rise. This temperature increase reduces the pinning forces that hold the vortices in place and lowers the critical current density, allowing for more rapid vortex motion and further heat generation. This creates a positive feedback loop that results in a rapid, large-scale penetration of magnetic flux into the sample kuleuven.becam.ac.uk.

This instability often manifests as complex, tree-like or "dendritic" patterns of flux penetration, which can be visualized using magneto-optical imaging. The morphology of these dendritic avalanches is influenced by factors such as film thickness, sample geometry, and the rate of change of the external magnetic field kuleuven.becam.ac.uk. While these phenomena have been studied in a variety of type-II superconducting films, non-uniform flux penetration characteristic of these instabilities has also been noted in V3Si films kuleuven.be. Such abrupt flux penetrations can be detrimental to the performance of superconducting devices, as they can locally drive the material into the normal state and create unpredictable magnetic noise. Understanding the conditions that trigger these avalanches in V3Si is crucial for its application in sensitive electronic devices.

Advanced Characterization Techniques in V3si Research

Structural and Morphological Characterization

X-ray Diffraction (XRD) is a cornerstone technique for confirming the crystal structure and phase purity of V3Si. The A15 cubic structure is the prototypical crystal lattice for V3Si, and XRD patterns are used to verify its formation, particularly in thin-film synthesis. researchgate.net For instance, the formation of the A15 V3Si phase during the annealing of vanadium films on silicon-on-insulator substrates can be monitored, with patterns showing the transition from metallic vanadium to vanadium silicide at temperatures around 600 °C and the establishment of the A15 phase at 700 °C. researchgate.net

XRD is also instrumental in determining the lattice parameters of V3Si. The precise positions of diffraction peaks allow for the calculation of the unit cell dimensions. materialsproject.orgyoutube.com Studies on doped V3Si, such as with titanium and chromium, have shown that diffraction peaks shift to higher angles with increasing dopant content, indicating a change in the lattice parameter. researchgate.net Furthermore, energy-dispersive X-ray diffraction has been employed to study the mean atomic-position distributions of vanadium and silicon atoms at various temperatures, providing insights into the anharmonicity of the crystal lattice. bohrium.com

For the analysis of thin films, Grazing Incidence X-ray Diffraction (GI-XRD) is a particularly powerful technique. measurlabs.come-asct.orgmeasurlabs.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, making the measurement more sensitive to the surface layer. GI-XRD has been used to confirm the formation of the superconducting A15 phase of V3Si in thin films. researchgate.net This technique is crucial for studying crystallinity, crystallite size, and strain in thin-film V3Si, which are all factors that can significantly influence its superconducting properties. measurlabs.commeasurlabs.com

TechniqueInformation ObtainedKey Findings in V3Si Research
X-ray Diffraction (XRD)Crystal structure, phase identification, lattice parameters, strainConfirmation of the A15 cubic structure. researchgate.netmaterialsproject.org Shifts in diffraction peaks with doping indicate changes in lattice parameters. researchgate.net
Grazing Incidence X-ray Diffraction (GI-XRD)Surface-sensitive crystal structure, phase analysis of thin filmsConfirmation of the A15 phase in thin films. researchgate.net Enables analysis of crystallinity and strain in surface layers. measurlabs.commeasurlabs.com

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal microstructure of V3Si. Cross-sectional TEM, in particular, is an invaluable tool for examining the layered structure of V3Si thin films. researchgate.netmeasurlabs.comresearchgate.net This technique allows for the direct visualization of film thickness, uniformity, and the quality of interfaces between different layers.

In studies of V3Si thin film growth, cross-sectional TEM analysis has been used to validate chemical models of phase formation during annealing. arxiv.org By imaging the cross-section of the film, researchers can observe the different silicide phases that form and their evolution with varying annealing temperatures and times. This provides crucial information for optimizing growth conditions to achieve high-quality superconducting films. arxiv.org

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and topography of V3Si. It provides valuable information about grain size, shape, and distribution in polycrystalline samples. The characterization of nano-composite coatings containing V3Si has been performed using SEM, often in conjunction with energy-dispersive X-ray spectroscopy (EDX) for elemental mapping.

Studies on the (111) single crystal surface of V3Si have identified a √3 x √3 superstructure. researchgate.netarxiv.orgresearchgate.net The observation of mirror symmetry between adjacent terraces in STM images suggests that the surface is V-terminated and has undergone reconstruction. researchgate.netarxiv.org Topographic images reveal atomically flat terraces, and at higher resolution, the arrangement of atoms within the superstructure can be discerned. researchgate.net

STM is also adept at identifying and characterizing surface defects, which can influence local electronic properties and act as pinning centers for magnetic vortices in the superconducting state. warwick.ac.uk Typical defects observed on V3Si surfaces include vacancies (missing atoms) and adatoms (extra atoms). researchgate.netresearchgate.net The ability to probe the local density of states with STM provides further insight into the electronic nature of these defects.

STM ObservationDescriptionSignificance
√3 x √3 SuperstructureA reconstructed surface arrangement on the V3Si (111) face. researchgate.netarxiv.orgresearchgate.netIndicates a V-terminated surface and provides insight into the surface atomic arrangement. researchgate.netarxiv.org
Surface DefectsIncludes vacancy and adatom-like defects. researchgate.netresearchgate.netThese can affect the local electronic properties and superconducting behavior of the material. warwick.ac.uk

Compositional and Stoichiometric Analysis

The precise elemental composition and stoichiometry of V3Si are critical for achieving optimal superconducting properties. Even small deviations from the ideal 3:1 vanadium-to-silicon ratio can impact the superconducting transition temperature.

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgvaccoat.comoxinst.comcsinordic.com It is typically coupled with an electron microscope (SEM or TEM). When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. wikipedia.orgyale.edu

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of V3Si thin films, XPS is utilized to analyze the surface chemistry and depth profile of the material.

Depth-profiled XPS spectra of V3Si thin films reveal the distribution of vanadium, silicon, and oxygen from the surface towards the bulk. Analysis of the V 2p, O 1s, and Si 2p core levels provides a detailed picture of the chemical bonding and oxidation states. For instance, the V 2p spectrum can be deconvoluted to identify different vanadium oxidation states.

Research Findings: Studies on V3Si thin films have employed depth-profiling by Ar+ ion milling to investigate the elemental distribution. The V 2p spectra often show the presence of various vanadium oxides (such as V4+ and V3+) on the surface, which diminish with depth, eventually revealing the metallic V state characteristic of V3Si. The Si 2p spectrum correspondingly shows signals from elemental silicon and silicon dioxide.

XPS Binding Energies for Vanadium Oxidation States in V3Si Films
Vanadium IonBinding Energy (eV)
V4+516 ± 0.15
V3+514 ± 0.15
Metallic V513 ± 0.15

Rutherford Backscattering Spectroscopy (RBS)

The technique involves directing a beam of high-energy ions (typically 4He+) onto the sample and measuring the energy of the ions that are scattered back. The energy of the backscattered ions is dependent on the mass of the target atoms and the depth at which the scattering event occurs.

Research Findings: RBS analysis has been instrumental in optimizing the fabrication process of superconducting V3Si thin films. For films formed by depositing vanadium on SiO2 followed by annealing, RBS data has confirmed the complete reaction of the vanadium layer with the SiO2 substrate to form V3Si at the interface. These studies also revealed the formation of a vanadium oxide (VOx) layer on top of the V3Si film. The thickness of the V3Si layer has been shown to vary with annealing temperature.

V3Si Layer Thickness as a Function of Annealing Temperature Determined by RBS
Annealing Temperature (°C)V3Si Layer Thickness (nm)
75063 - 130
80063 - 130

Atomic-Probe Tomography (APT)

Atom-Probe Tomography (APT) is a materials analysis technique that provides three-dimensional chemical imaging and compositional measurements at the atomic scale. While specific APT studies on V3Si are not extensively reported in the available literature, the technique offers significant potential for advancing the understanding of this material.

APT works by the field evaporation of individual atoms from the surface of a sharp, needle-shaped specimen. The evaporated ions are then identified by time-of-flight mass spectrometry, and their original positions on the specimen surface are reconstructed to create a 3D atomic map. This technique is capable of detecting all elements, including light elements, with high sensitivity (in the parts-per-million range).

Potential Research Applications for V3Si: In the context of V3Si research, APT could be used to:

Investigate the precise stoichiometry of the V3Si phase at the nanoscale.

Characterize the atomic-scale structure and chemistry of grain boundaries and interfaces.

Analyze the distribution of impurities and dopants within the V3Si lattice.

Study the initial stages of phase formation and the distribution of elements during the synthesis of V3Si thin films.

General Capabilities of Atom-Probe Tomography
ParameterSpecification
Analysis Type3D
Elements DetectedH - U
Detection Limits~10 ppm
Maximum Lateral Resolution0.5 nm
Maximum Depth Resolution0.3 nm

Spectroscopic Investigations of Electronic States

Spectroscopic techniques are pivotal in elucidating the electronic structure of V3Si, which is fundamental to understanding its superconducting properties.

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a technique that measures the energy distribution of electrons that have passed through a thin sample. It provides information about elemental composition, chemical bonding, and electronic properties. While detailed EELS studies specifically on V3Si are not widely available in the reviewed literature, its application would be highly valuable.

In an EELS experiment, a beam of electrons with a known, narrow range of kinetic energies is incident on a sample. Some electrons undergo inelastic scattering, losing a characteristic amount of energy that can be measured by an electron spectrometer. These energy losses correspond to various excitations in the material, such as plasmons, inter-band transitions, and core-level ionizations.

Potential Research Applications for V3Si: EELS could be employed to investigate the following aspects of V3Si:

Valence and Conduction Band Electronic Properties: The low-loss region of the EELS spectrum can provide insights into the plasmonic and dielectric properties of V3Si.

Elemental Composition and Mapping: The core-loss region can be used for elemental analysis and to create elemental maps with high spatial resolution.

Chemical Bonding Information: The fine structure of the core-loss edges can reveal details about the local chemical environment and bonding states of vanadium and silicon atoms.

Information Obtainable from EELS Analysis
EELS Spectral RegionInformation Provided
Low-Loss SpectrumBand structure, dielectric properties, plasmon excitations
High-Loss Spectrum (Core Loss)Elemental composition, chemical bonding, valence states

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) encompasses techniques that measure the kinetic energy of electrons emitted from a material upon irradiation with photons. Angle-Resolved Photoelectron Spectroscopy (ARPES) is a powerful variant of PES that can directly map the electronic band structure of crystalline solids.

Research Findings: ARPES studies on V3Si have been successful in determining its experimental band structure. By measuring the kinetic energy and emission angle of the photoelectrons, researchers have been able to map the energy-momentum relationship of the electrons. A key finding from ARPES on V3Si is the observation of a very flat V-3d band near the Fermi level at the Γ point in the Brillouin zone, which is consistent with theoretical calculations. This flat band is of significant interest as it may play a crucial role in the superconducting properties of the material. The orbital character and critical points of the valence bands have also been determined.

Key Findings from ARPES on V3Si
FeatureObservation
V-3d band (Δ1,2)Very flat near the Γ point along the ΓX direction
Position relative to Fermi Level (EF)Very close to EF at Γ (Γ12)

Compton Scattering (One- and Two-Dimensional)

Compton scattering is a technique that probes the electron momentum density of a material. By scattering high-energy photons (typically gamma-rays) from the electrons in a sample and measuring the energy loss of the photons, one can obtain the Compton profile, which is a projection of the electron momentum distribution.

Research Findings: Compton scattering studies on vanadium silicides, including V3Si, have provided valuable insights into charge transfer and bonding. The results support a model where charge is transferred from silicon to vanadium atoms. However, the magnitude of this charge transfer was found to be smaller than previously reported from charge density measurements. Despite differences in stoichiometry and crystal structure among various vanadium silicides, the electronic state of silicon atoms in VSi2 and V5Si3 appears to be identical. The nature of bonding has been discussed in terms of a superposition model. One- and two-dimensional electron momentum densities have been calculated and compared with experimental data, showing excellent agreement for the one-dimensional Compton profile. Anisotropy in the directional Compton profiles corroborates the crystalline effects.

Charge Transfer in V3Si from Compton Scattering
Direction of Charge TransferObservation
Si to VSupported by experimental results

Neutron Scattering Studies

Neutron scattering is a versatile technique that provides invaluable information about both the structure and dynamics of materials. purdue.edu Neutrons interact with atomic nuclei and magnetic moments, allowing for detailed investigations of crystal structure, lattice vibrations (phonons), and magnetic ordering. psi.chresearchgate.net

Elastic neutron scattering is used to determine the crystallographic structure, where the energy of the neutron does not change upon scattering. researchgate.net Inelastic neutron scattering, conversely, involves an energy exchange between the neutron and the sample, providing information about dynamic processes like lattice vibrations. researchgate.netoxfordneutronschool.org

In V3Si, neutron scattering has been crucial for studying the martensitic structural phase transition that occurs at a temperature (TM) slightly above the superconducting transition temperature (Tc). researchgate.net This transition involves a subtle distortion from a cubic to a tetragonal structure. Inelastic neutron scattering studies have revealed a softening of a particular transverse acoustic phonon mode as the temperature approaches TM, indicating a lattice instability that drives the structural transformation. aps.org

In type-II superconductors like V3Si, a magnetic field penetrates the material in the form of quantized flux lines, which arrange themselves into a regular array known as a vortex lattice. psi.ch Small-Angle Neutron Scattering (SANS) is an ideal technique for studying these mesoscopic structures. psi.chnih.gov The neutrons, having a magnetic moment, diffract from the periodic magnetic field modulation of the vortex lattice. psi.ch

SANS experiments on V3Si have been used to:

Directly visualize the vortex lattice structure.

Investigate the symmetry and orientation of the vortex lattice.

Study how the vortex lattice melts or disorders due to thermal fluctuations or pinning by defects.

The results provide insight into the fundamental properties of the superconducting state, such as the penetration depth and coherence length. psi.ch

The phonon density of states (PDOS) describes the number of vibrational modes available at a given energy. osti.gov This is a critical quantity for understanding thermodynamic properties, such as specific heat, and for evaluating the role of electron-phonon coupling in superconductivity. osti.govescholarship.org Inelastic neutron scattering is one of the most direct methods for measuring the PDOS. oxfordneutronschool.orgescholarship.org By measuring the energy lost or gained by neutrons as they scatter from the lattice, a spectrum of the vibrational excitations can be constructed. escholarship.org

For V3Si, the experimentally determined PDOS reveals distinct features corresponding to vibrations of the vanadium and silicon atoms. These data are essential for quantitative calculations of the electron-phonon interaction strength, which is believed to be the primary mechanism for superconductivity in this compound.

Thermal and Transport Measurements

Specific heat measurements provide fundamental thermodynamic information about a material. In superconductors, the specific heat exhibits a characteristic anomaly at the critical temperature, Tc. For V3Si, high-resolution specific heat experiments have revealed detailed features around this transition. researchgate.netnih.gov

In zero magnetic field, V3Si shows a sharp jump in specific heat at Tc, consistent with mean-field theory. However, in the presence of an applied magnetic field, the transition broadens, and a small, distinct lambda-shaped peak emerges superimposed on the broader anomaly for fields of 2 Tesla and higher. researchgate.netnih.gov This lambda-like feature is a hallmark of critical fluctuations, which become more prominent in a magnetic field. researchgate.netnih.gov

The analysis of these specific heat anomalies using scaling relations indicates that the system exhibits behavior consistent with the 3D-XY universality class, which describes systems with a two-component order parameter. researchgate.net The magnetic field effectively reduces the dimensionality for quasiparticle motion, enhancing the observable effects of these critical fluctuations near the phase transition. researchgate.netnih.gov These precise thermal measurements offer a window into the nature of the superconducting phase transition beyond simple mean-field descriptions. researchgate.net

Table 2: Specific Heat Anomalies in V3Si Under Magnetic Field
Magnetic Field (H)Observed Anomaly at Tc(H)Interpretation
H = 0 TSharp, BCS-like jump. researchgate.netMean-field superconducting transition.
H ≥ 2 TBroadened transition with a superimposed tiny lambda-shaped peak. researchgate.netnih.govEmergence of critical fluctuations, enhanced by the magnetic field. researchgate.net

Electrical Resistivity Measurements (Four-Point Probe, Sheet Resistance, Residual Resistivity Ratio)

Electrical resistivity measurements are fundamental for characterizing the electronic transport properties of materials like V₃Si. These measurements track the resistance of a sample as a function of temperature, providing insights into electron scattering mechanisms and the quality of the material.

Four-Point Probe Method: The four-point probe technique is a standard method to accurately measure resistivity by eliminating contact and lead resistance from the measurement. taylorfrancis.comyoutube.com A current is passed through two outer probes, while the voltage drop is measured across two inner probes. taylorfrancis.comyoutube.com For V₃Si, this method is used to determine the temperature-dependent resistivity, ρ(T). Above the superconducting transition, the resistivity of V₃Si crystals is typically in the range of 5–10 μΩ·cm.

Sheet Resistance: Sheet resistance (Rs) is a property of thin films that is measured using a four-point probe. d-nb.infoarxiv.org It is defined as the resistivity (ρ) divided by the film thickness (t) and is expressed in ohms per square (Ω/sq). d-nb.info This measurement is crucial for applications involving V₃Si thin films, for instance, in superconducting electronic devices.

Residual Resistivity Ratio (RRR): The Residual Resistivity Ratio (RRR) is a key indicator of sample purity and crystalline quality. researchgate.netaps.org It is defined as the ratio of the resistivity at room temperature (typically 300 K) to the residual resistivity just above the superconducting transition temperature. researchgate.netwikipedia.org Since defects and impurities contribute to a temperature-independent residual resistivity, a higher RRR value signifies a purer sample with fewer scattering centers. researchgate.netaps.org For high-quality V₃Si single crystals, RRR values can be significant. For example, some studies report RRR values of 33 for V₃Si single crystals that become superconducting at 16.7 K.

Click on a row to learn more.

Measurement TechniqueProperty MeasuredTypical V₃Si FindingsSignificance
Four-Point ProbeElectrical Resistivity (ρ)ρ(T > Tc) ≈ 5-10 μΩ·cmCharacterizes electron scattering; determines Tc.
Sheet ResistanceRs (Ω/sq)Dependent on film thickness and qualityEssential for quality control of V₃Si thin films.
Residual Resistivity RatioRRR = ρ(300K) / ρ(T→Tc)RRR ≈ 33 for high-quality single crystalsIndicates crystalline quality and purity.

DC Magnetization Measurements

DC magnetization measurements are crucial for probing the magnetic response of a superconductor. In V₃Si, these measurements are used to confirm the bulk nature of its superconductivity through the Meissner effect, where the material expels a magnetic field when cooled below its critical temperature in a small applied field. A SQUID (Superconducting Quantum Interference Device) magnetometer is a highly sensitive instrument often used for these measurements. The data obtained from field-cooled (FC) and zero-field-cooled (ZFC) magnetization curves help in determining Tc and understanding the magnetic behavior in the superconducting state.

Reversible and Irreversible Magnetization Data Analysis

Analyzing the magnetization versus applied magnetic field (M-H) loops provides deep insights into the superconducting properties of V₃Si.

Reversible Magnetization: In the ideal superconducting state, away from the effects of pinning, the magnetization response to a changing magnetic field is reversible. Analysis of the reversible part of the M-H loop, particularly at temperatures just below Tc, can be used to determine fundamental superconducting parameters like the lower critical field (Hc1) and the upper critical field (Hc2). osti.gov

Irreversible Magnetization: The hysteresis, or irreversibility, observed in the M-H loop is a hallmark of type-II superconductors like V₃Si. This irreversibility arises from "flux pinning," where magnetic flux lines (vortices) that penetrate the material are trapped by defects and impurities. The width of the hysteresis loop (ΔM) is directly proportional to the critical current density (Jc) of the material, a crucial parameter for practical applications. The temperature at which the ZFC and FC magnetization curves diverge is known as the irreversibility temperature (Tirr), which defines the boundary in the H-T phase diagram below which flux pinning is significant. arxiv.org

Studies on V₃Si single crystals have shown that the reversible magnetization can be well-described by single-band models, although the debate between single-band and multi-band scenarios continues. osti.govaps.org

Superfluid Density Measurements (e.g., Magnetic Penetration Depth via Inductive Technique)

The superfluid density (ρs) represents the fraction of electrons that have condensed into the superconducting state. It is a fundamental parameter that is directly related to the magnetic penetration depth (λ), the characteristic length scale over which a magnetic field decays inside a superconductor.

An inductive technique, such as using a tunnel diode oscillator, is a high-precision method to measure changes in the magnetic penetration depth as a function of temperature. nih.gov The resonant frequency of an LC circuit, with the V₃Si sample placed inside the inductor, shifts as the penetration depth changes with temperature. This frequency shift is proportional to the change in λ(T).

The temperature dependence of the superfluid density, ρs(T) ∝ 1/λ²(T), provides crucial information about the structure of the superconducting energy gap. For a conventional single-gap s-wave superconductor, ρs(T) is nearly flat at low temperatures. However, measurements on V₃Si have revealed a temperature dependence of the superfluid density that suggests the presence of two distinct superconducting gaps. This two-gap feature is a signature of multi-band superconductivity, where different electronic bands contribute to the superconducting state with different energy gaps.

Tunneling Spectroscopy

Tunneling spectroscopy is a powerful surface-sensitive technique that directly probes the electronic density of states (DOS) of a material, including the superconducting energy gap. In Scanning Tunneling Microscopy/Spectroscopy (STM/S), a sharp metallic tip is brought close to the V₃Si surface, and the tunneling current is measured as a function of the bias voltage. The resulting differential conductance (dI/dV) spectrum is proportional to the local DOS.

Below Tc, the dI/dV spectrum of a superconductor shows a gap around the Fermi level (zero bias) with sharp "coherence peaks" at voltages corresponding to the superconducting gap energy (Δ). STM studies on the (111) surface of V₃Si single crystals have provided direct evidence for multi-gap superconductivity. These experiments have resolved a full superconducting gap featuring double pairs of coherence peaks, indicating the presence of at least two distinct gap values.

Click on a row to learn more.

TechniqueKey Finding in V₃SiReference Values (from STM)
Tunneling Spectroscopy (STM/S)Direct evidence of multi-gap superconductivityCoherence peaks observed at ±1.36 meV and ±1.90 meV

Voltamperometric Measurements for Critical Field Determination

Voltamperometric, or current-voltage (I-V), measurements are a form of transport measurement used to determine the critical current (Ic) and can be extended to determine critical fields. By applying a current through the V₃Si sample and measuring the resulting voltage, one can identify the transition from the zero-resistance superconducting state to the resistive normal state. The critical current is the maximum current the superconductor can carry without resistance.

To determine the upper critical field (Hc2), these I-V measurements are performed under various applied magnetic fields. Hc2 is the magnetic field at which superconductivity is suppressed at a given temperature. By plotting the onset of resistance as a function of the magnetic field at different temperatures, the Hc2(T) phase boundary can be mapped out. For V₃Si, the upper critical field at zero temperature, Hc2(0), has been determined from such measurements to be around 22.7 T. aps.org

Reflectance and Transmittance Measurements at Terahertz Frequencies

Spectroscopy in the terahertz (THz) or far-infrared frequency range is a powerful non-contact probe of the low-energy electrodynamics of superconductors. By measuring the reflectance (R) and transmittance (T) of THz radiation incident on a V₃Si sample, one can calculate the complex optical conductivity.

Below the superconducting transition temperature, the formation of the energy gap dramatically alters the optical response. For a conventional superconductor, there is perfect reflection (R=1) for photon energies below twice the gap energy (2Δ), as there are no available states for electrons to be excited into. The onset of absorption in the conductivity spectrum provides a measure of the superconducting gap. While some early far-infrared studies on V₃Si were interpreted within a single-gap framework, later optical measurements have also reported behaviors consistent with multi-gap superconductivity, corroborating findings from other techniques like superfluid density and tunneling spectroscopy.

Advanced Research Topics and Future Directions for V3si

Experimental Innovations in Material Synthesis and Characterization

The availability of large, high-purity single crystals is fundamental to the advanced study of V3Si, as it allows for the precise measurement of its anisotropic properties and intrinsic electronic behavior. aip.org However, growing V3Si crystals is challenging due to its high peritectic decomposition temperature of around 2000 °C. aip.org Over the years, several techniques have been developed and refined to overcome these difficulties.

Crystal Growth Methods:

Floating-Zone (FZ) Technique: This is a crucible-free method that minimizes contamination from the container, which is a significant advantage for growing high-purity crystals. waferworld.comwikipedia.orgmdpi.com An RF heating coil creates a localized molten zone in a polycrystalline rod, and as the zone travels along the rod, a single crystal solidifies behind it. aip.orgwikipedia.org While this method can produce high-purity crystals, it can also lead to concentration inhomogeneities if not carefully controlled. aip.org Variants like the Traveling Solvent Floating Zone (TSFZ) method are also employed. psi.ch

Czochralski (CZ) Method: This widely used industrial technique involves pulling a single crystal from a melt contained in a crucible. wikipedia.orginc42.comuniversitywafer.comfraunhofer.delintoncrystal.com A seed crystal is dipped into the molten V3Si and then slowly withdrawn while rotating, allowing a large, cylindrical ingot (or boule) to form. wikipedia.orginc42.com Precise control over temperature gradients, pulling rate, and rotation speed is essential for high-quality growth. lintoncrystal.com

Electron-Beam Melting: This is another crucible-free technique that has been successfully used to grow high-quality V3Si crystals. aip.orgaip.org It is noted for being a simpler and potentially cleaner method, capable of producing crystals with low oxygen content. aip.org

Silicothermic Reaction: A less common but effective method involves a two-stage process: first, preparing a powder compact with low oxygen content, followed by the crystal growth process. This technique is capable of producing high-purity single crystals. osti.gov

Characterization of Grown Crystals:

Once grown, the quality of the V3Si single crystals is assessed through a variety of characterization techniques. Key parameters include:

Superconducting Transition Temperature (Tc): Measured via resistance or magnetic susceptibility, high-quality crystals typically exhibit a sharp transition at around 16-17 K. aip.orgaip.org

Resistivity Ratio (RRR): The ratio of electrical resistivity at room temperature to that just above Tc. A higher RRR value indicates lower impurity and defect concentrations. Values of 40 or higher have been reported for high-quality crystals. aip.orgaip.org

Martensitic Transformation: The structural transition from a cubic to a tetragonal phase upon cooling is a key feature of some V3Si crystals. This is often detected through changes in physical properties like resistivity or by structural analysis. aip.orgaip.org

Structural Analysis: Techniques like X-ray Diffraction (XRD) and Scanning Tunneling Microscopy (STM) are used to confirm the single-crystal nature, determine the crystal orientation, and analyze the surface structure and reconstruction. researchgate.netarxiv.org Recent STM studies on the (111) surface, for example, have revealed a √3 × √3 superstructure. researchgate.netarxiv.org

Controlled Doping and Alloying Studies

The superconducting properties of V3Si are known to be highly sensitive to impurities and stoichiometry. Even small deviations can significantly impact the critical temperature (Tc). While much of the early research focused on producing the purest possible V3Si to maximize its Tc, current research is exploring the potential of intentionally introducing dopants or alloying elements to precisely control its electronic and superconducting characteristics.

The goal of these studies is to move beyond simply avoiding impurities to strategically using them to enhance specific properties. For example, doping could be used to manipulate the density of states at the Fermi level or to introduce scattering centers that could affect the material's response to magnetic fields. Alloying, by substituting vanadium or silicon with other elements, could stabilize certain crystalline phases or introduce new functionalities. Research in this area seeks to answer fundamental questions about the relationship between atomic composition and superconducting behavior in A15 compounds. The development of advanced synthesis techniques that allow for precise, atomic-level control over composition is crucial for the success of these investigations.

Key research objectives in this area include:

Tuning Critical Temperature (Tc): Systematically studying how different dopants and their concentrations affect the Tc of V3Si.

Enhancing Critical Fields (Hc): Investigating whether alloying can increase the upper critical field, which would be beneficial for high-field applications.

Improving Material Stability: Exploring dopants that could enhance the thermal and mechanical stability of V3Si thin films.

In-situ Characterization Techniques for Dynamic Process Observation

Understanding the formation and behavior of V3Si, particularly in thin-film form, requires observing the material's properties as they evolve under changing conditions. In-situ characterization techniques, which allow for real-time measurement during processes like annealing or deposition, are indispensable tools for this purpose. nih.gov These methods provide a dynamic picture of material evolution, in contrast to ex-situ techniques that only analyze the final state. nih.govjos.ac.cn

A prominent example is the use of in-situ X-ray diffraction (XRD) during the thermal processing of V3Si thin films. aip.orgbohrium.comarxiv.orgresearchgate.net Researchers have used this technique to monitor the development of strain in the V3Si layer as it is heated and cooled. aip.orgbohrium.comarxiv.orgresearchgate.net These studies reveal that due to the mismatch in thermal expansion coefficients between V3Si and the substrate (like silicon or sapphire), significant stress develops, which directly influences the final superconducting properties. aip.orgresearchgate.net

Future research will likely involve a broader array of in-situ techniques to probe different aspects of V3Si's behavior:

In-situ Transmission Electron Microscopy (TEM): To directly visualize crystal growth, phase formation, and defect dynamics during film deposition and annealing. espublisher.com

In-situ X-ray Photoelectron Spectroscopy (XPS): To track changes in surface chemistry and electronic states during reactions or exposure to different environments. jos.ac.cn

In-situ Scanning Probe Microscopy (SPM): To observe the evolution of surface morphology and local electronic properties in real-time. jos.ac.cn

By combining these techniques, researchers can build a comprehensive understanding of the kinetic and thermodynamic processes that govern the properties of V3Si.

Research on Integration with Silicon-Based Electronics for Quantum Information Science

The integration of novel materials with mature silicon-based microelectronics is a major goal in semiconductor research, aiming to combine the best of both worlds. ibm.comibm.com For V3Si, this integration is particularly relevant for the field of quantum information science. The prospect of fabricating superconducting components directly on silicon wafers opens the door to scalable quantum circuits. researchgate.net However, this integration presents significant challenges.

One of the primary hurdles is the large difference in thermal expansion coefficients between V3Si and silicon. researchgate.net During the high-temperature annealing steps required to form the superconducting A15 phase of V3Si, this mismatch leads to considerable thermal strain upon cooling, which can degrade the superconducting properties. aip.orgresearchgate.net Another challenge is the potential formation of undesired, non-superconducting vanadium silicide phases (like VSi2) at the interface with silicon. researchgate.net

Current research focuses on overcoming these obstacles through advanced fabrication strategies, such as the use of buffer layers to mitigate strain or developing low-temperature growth processes that still yield high-quality superconducting V3Si.

Superconducting Devices (e.g., Josephson Junctions, SQUIDs)

The fundamental building blocks of many superconducting quantum circuits are Josephson junctions and Superconducting Quantum Interference Devices (SQUIDs). gsu.edu A Josephson junction consists of two superconductors separated by a thin insulating or normal metal layer, allowing for the tunneling of Cooper pairs. gsu.edu A SQUID is a superconducting loop containing one or two Josephson junctions, which makes it an extremely sensitive detector of magnetic flux. gsu.eduwikipedia.org

The ability to fabricate reliable and reproducible Josephson junctions and SQUIDs from V3Si is a key objective. V3Si's higher critical temperature compared to traditional materials like niobium could potentially allow for operation at higher temperatures, reducing the complexity and cost of cryogenic systems. Furthermore, its compatibility with silicon processing raises the possibility of creating integrated circuits where classical silicon-based logic controls and reads out V3Si-based quantum bits (qubits). The development of such devices is a critical step toward realizing practical quantum computers and highly sensitive sensors based on V3Si. aip.org

DeviceFunctionRelevance to V3Si
Josephson Junction Allows quantum tunneling of Cooper pairs; acts as a non-linear inductor. gsu.eduThe core component of superconducting qubits and SQUIDs.
SQUID An extremely sensitive magnetic flux detector based on Josephson junctions. gsu.eduwikipedia.orgEnables high-fidelity readout of quantum states and ultra-sensitive magnetometry.

Superconducting Radio-Frequency (SRF) Cavities

Superconducting radio-frequency (SRF) cavities are essential components of modern particle accelerators. wikipedia.orghelmholtz-berlin.de They enable the efficient acceleration of charged particles with very low energy loss. helmholtz-berlin.de For decades, bulk niobium (Nb) has been the material of choice for these cavities. However, researchers are actively seeking alternative materials that could offer improved performance, such as higher accelerating gradients or operation at higher temperatures. cern.chcern.ch

V3Si is a promising candidate for next-generation SRF cavities. cern.chcern.ch Its key advantages over niobium are its higher critical temperature and higher upper critical field. cern.chcern.ch A higher Tc could allow for operation at temperatures of 4 K or above, which is more cryogenically efficient than the approximately 2 K required for niobium cavities. cern.chcern.ch The higher critical field could theoretically support higher accelerating gradients, potentially making accelerators more compact and powerful. cern.ch

Research efforts are focused on developing reliable methods for depositing high-quality V3Si thin films onto the inner surfaces of cavities. Techniques such as single-target magnetron sputtering and thermal diffusion are being investigated. cern.chcern.ch A significant achievement has been the successful deposition of V3Si on a 6 GHz cavity, which demonstrated a quality factor (Q) of 1.05 x 10^6 at 4.2 K. cern.ch

PropertyNiobium (Nb)Vanadium Silicide (V3Si)Advantage of V3Si
Critical Temperature (Tc) 9.2 K~17 K cern.chcern.chOperation at higher temperatures (≥4 K), reducing cryogenic costs. cern.ch
Upper Critical Field (Hc) ~0.2 T~28 T cern.chPotential for higher accelerating gradients. cern.ch

Understanding Normal State Electronic Properties

While the superconducting properties of V3Si are of primary interest for applications, a deep understanding of its normal state (the state above its critical temperature) is essential for developing a complete theoretical picture of its behavior. The electronic properties in the normal state are the foundation from which superconductivity emerges.

Recent studies have employed advanced theoretical methods, such as the full-potential linearized augmented plane wave (FP-LAPW) method based on density functional theory, to investigate the electronic properties of V3Si. rsc.orgnih.govresearchgate.netrsc.org These ab initio calculations provide detailed information about the material's electronic band structure, the density of states (DOS), and the shape of the Fermi surface. rsc.org

Key findings from these theoretical studies include:

Band Structure: The electronic band structure of V3Si can be divided into distinct regions, with significant contributions from both vanadium (d-states) and silicon (p-states) to the bands near the Fermi level. rsc.org

Chemical Bonding: Analysis of the electron localization function suggests that the bonding in V3Si is predominantly metallic. rsc.orgnih.govrsc.org

Momentum Density: The calculated one-dimensional electron momentum density, also known as the Compton profile, shows excellent agreement with experimental data, validating the theoretical model. rsc.orgnih.gov

This fundamental knowledge is crucial for accurately modeling electron-phonon interactions, which are believed to be the mechanism behind superconductivity in V3Si, and for predicting the effects of strain, doping, and other modifications on its properties.

Influence of Fabrication Strain on Superconducting Properties

As highlighted in the context of silicon integration, V3Si thin films are highly susceptible to strain induced during the fabrication process. aip.orgbohrium.comarxiv.orgresearchgate.net This strain arises primarily from the mismatch in thermal expansion between the V3Si film and the underlying substrate during high-temperature processing. aip.orgresearchgate.net This effect is not merely a nuisance; it is a critical parameter that dictates the final superconducting properties of the film.

Detailed studies have compared V3Si films grown on different substrates, most notably sapphire and oxidized silicon wafers. aip.orgbohrium.comarxiv.org After annealing, films on both substrates show a dramatic improvement in superconducting properties, with Tc increasing from less than 1 K to over 15 K. aip.orgarxiv.org However, the Tc for films on silicon is consistently lower than for films on sapphire by an average of about 1.9 K. aip.orgresearchgate.net

In-situ XRD measurements have revealed the reason for this difference. aip.orgarxiv.org While V3Si on sapphire is left in a relatively unstrained state after cooling, V3Si on oxidized silicon exhibits a significant out-of-plane strain of about 0.3% at room temperature. aip.orgbohrium.comarxiv.orgresearchgate.net This strain, which increases as the film is cooled to cryogenic temperatures, is inhomogeneous and leads to a reduction and broadening of the superconducting transition. aip.org This phenomenon demonstrates that strain is a powerful, albeit challenging, tool for engineering the superconducting properties of V3Si. aip.org It may be possible to use engineered local strain to either compensate for fabrication-induced stresses or to intentionally create spatial variations in the material's superconducting behavior. aip.org

SubstrateAverage Tc Reduction (compared to Sapphire)Room Temperature Out-of-Plane StrainStrain State After Cooling
Sapphire N/A-Relatively unstrained aip.orgarxiv.org
Oxidized Silicon 1.9 ± 0.3 K aip.orgresearchgate.net0.3% aip.orgarxiv.orgresearchgate.netInhomogeneously strained aip.org

Q & A

Basic: What experimental parameters are critical for synthesizing phase-pure V₃Si thin films?

To achieve phase-purity in V₃Si, substrate choice and annealing conditions are paramount. On SiO₂ substrates, V₃Si forms at temperatures >800°C via vanadium diffusion into silicon, with activation energy of 2.0±0.2 eV. In contrast, on bare Si substrates, VSi₂ dominates due to silicon-rich reaction kinetics . Use Rutherford Backscattering Spectroscopy (RBS) to monitor compositional gradients and X-ray Diffraction (XRD) for phase identification. Ensure oxygen content <10% to avoid reaction deceleration .

Advanced: How can contradictions in phase formation sequences of V-Si systems be resolved?

Discrepancies arise from substrate-dependent kinetics. For example, V/Si bilayers yield VSi₂ at 475°C, while excess vanadium drives sequential formation of V₅Si₃ and V₃Si at higher temperatures (activation energy: 2.3–2.5 eV) . On SiO₂, V₃Si forms as an intermediate layer due to vanadium-rich diffusion barriers, validated by ion backscattering and XRD . Methodologically, combine in situ XRD with thermogravimetric analysis to track real-time phase evolution under controlled atmospheres.

Basic: What characterization methods are essential for analyzing V₃Si’s structural and electronic properties?

  • XRD : Resolves crystal structure (cubic for V₃Si, hexagonal for VSi₂) and lattice parameters (e.g., V₃Si: a = 4.71 Å) .
  • RBS/EDS : Quantifies stoichiometry and interfacial diffusion .
  • Four-point probe resistivity measurements : Detect superconducting transitions (V₃Si: T_c ≈15 K) .
  • DFT simulations : Use FP-LAPW methods with PBE-GGA approximations to model electronic band structures .

Advanced: How does oxygen contamination influence V₃Si formation kinetics and electronic performance?

Oxygen >10% in V/SiO₂ systems suppresses silicide growth, increasing activation energy to 2.0 eV and promoting parasitic V₂O₅ formation . Oxygen also degrades superconducting properties by introducing lattice defects. Mitigate this via ultra-high-vacuum (UHV) deposition and pre-annealing substrates at 600°C to desorb surface oxides .

Basic: What are the superconducting properties of V₃Si, and how are they measured?

V₃Si exhibits Type-II superconductivity with T_c ≈15 K, critical magnetic field H_c2 ≈23 T, and energy gap Δ ≈2.5 meV. Use SQUID magnetometry for H_c2 determination and tunneling spectroscopy (STM) for Δ measurements. Note that stoichiometric deviations >2% suppress T_c due to disrupted A15 crystal symmetry .

Advanced: What challenges arise in DFT modeling of V₃Si’s electronic structure?

DFT often underestimates electron correlation effects in transition-metal silicides. For V₃Si, hybrid functionals (e.g., HSE06) improve predictions of density of states (DOS) near the Fermi level compared to PBE-GGA. Include spin-orbit coupling to refine optical conductivity simulations . Validate models with angle-resolved photoemission spectroscopy (ARPES) data.

Basic: How is V₃Si integrated into electronic devices, such as Schottky diodes?

V₃Si’s high thermal stability (up to 600°C) and intrinsic Schottky barrier height (0.645 eV) make it suitable for oxide-isolated diodes. Key steps:

  • Deposit vanadium on n-Si, anneal at 800°C to form V₃Si.
  • Use TiW capping layers to prevent silicon out-diffusion.
  • Characterize leakage currents (<1 nA/cm²) using I-V profiling .

Advanced: How to interpret resistivity anomalies in V₃Si at low temperatures?

Below 50 K, resistivity plateaus may arise from phonon drag suppression or magnetic impurity scattering. Distinguish these via:

  • Low-temperature Hall effect measurements : Isolate carrier mobility contributions.
  • Neutron diffraction : Detect antiferromagnetic ordering (absent in V₃Si, but common in V₅Si₃) .
  • Defect analysis : Use positron annihilation spectroscopy to quantify vacancy concentrations.

Basic: How to ensure data accuracy in air-sensitive V₃Si synthesis protocols?

  • Glovebox handling : Maintain O₂/H₂O levels <1 ppm during precursor deposition.
  • Inert gas annealing : Use argon or hydrogen (5% H₂/Ar) to reduce oxide formation.
  • Error mitigation : Triplicate experiments with statistical outlier rejection (e.g., Grubbs’ test) .

Advanced: What governs kinetic vs. thermodynamic control in V-Si phase formation?

  • Kinetic control : At lower temperatures (<700°C), metastable VSi₂ forms due to faster Si diffusion (linear growth rate, E_a ≈1.7 eV).
  • Thermodynamic control : At higher temperatures, V₃Si dominates as the equilibrium phase (parabolic growth, E_a ≈2.0 eV). Use diffusion couples and Darken’s analysis to model concentration gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.